Btk-IN-25
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C28H27F2N3O5 |
|---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
[5-ethoxy-4-[[(3R,6S)-6-(hydroxymethyl)oxan-3-yl]amino]-1H-pyrrolo[2,3-b]pyridin-3-yl]-[2-fluoro-4-(2-fluorophenoxy)phenyl]methanone |
InChI |
InChI=1S/C28H27F2N3O5/c1-2-36-24-13-32-28-25(26(24)33-16-7-8-18(14-34)37-15-16)20(12-31-28)27(35)19-10-9-17(11-22(19)30)38-23-6-4-3-5-21(23)29/h3-6,9-13,16,18,34H,2,7-8,14-15H2,1H3,(H2,31,32,33)/t16-,18+/m1/s1 |
InChI Key |
KRLUJQPLADLCAK-AEFFLSMTSA-N |
Isomeric SMILES |
CCOC1=CN=C2C(=C1N[C@@H]3CC[C@H](OC3)CO)C(=CN2)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5F)F |
Canonical SMILES |
CCOC1=CN=C2C(=C1NC3CCC(OC3)CO)C(=CN2)C(=O)C4=C(C=C(C=C4)OC5=CC=CC=C5F)F |
Origin of Product |
United States |
Foundational & Exploratory
Btk-IN-25 (BIIB129): A Deep Dive into the Mechanism of Action of a Novel Covalent BTK Inhibitor
For Immediate Release
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the core mechanism of action of Btk-IN-25, a structurally distinct and brain-penetrant targeted covalent inhibitor of Bruton's tyrosine kinase (BTK). This compound, also known as BIIB129, has demonstrated high kinome selectivity and efficacy in preclinical models, positioning it as a promising therapeutic candidate for conditions such as multiple sclerosis.[1][2]
Core Mechanism of Action: Covalent Inhibition with High Selectivity
This compound is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue (Cys481) within the ATP-binding pocket of BTK.[3] This covalent modification permanently inactivates the enzyme, thereby blocking its crucial role in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[4] The unique binding mode of this compound is responsible for its high selectivity, minimizing off-target effects that can be associated with other kinase inhibitors.[4]
Pharmacological inhibition of BTK by this compound is designed to impede the proliferation, differentiation, migration, and effector functions of both normal and malignant B-cells.[4] In myeloid cells like monocytes, macrophages, and microglia, this compound is involved in modulating the activation of FcR signaling, which in turn regulates the secretion of cytokines and other inflammatory mediators.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (BIIB129), showcasing its potency and selectivity.
| Parameter | Value | Assay Conditions |
| BTK IC50 | 0.004 µM | In vitro kinase assay |
Table 1: In vitro potency of this compound against Bruton's tyrosine kinase. Data sourced from a representative study on a potent BTK inhibitor isomer.[3]
| Kinase | IC50 (µM) | Selectivity vs. BTK |
| BTK | 0.004 | 1x |
| Other Kinases | >10 | >2500x |
Table 2: Kinome selectivity profile of a representative highly selective BTK inhibitor. This compound (BIIB129) is noted for its high kinome selectivity.[1][4]
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the characterization of covalent BTK inhibitors like this compound.
In Vitro Kinase Assay
To determine the half-maximal inhibitory concentration (IC50) of this compound against BTK, a standard in vitro kinase assay is employed. The kinase activity is measured using technologies such as HTRF® (Homogeneous Time Resolved Fluorescence). The protocol involves:
-
Combining the BTK enzyme and a suitable substrate with varying concentrations of this compound at room temperature.
-
Initiating the enzymatic reaction by adding ATP.
-
Stopping the reaction after a defined incubation period (e.g., 1 hour) by adding an EDTA solution.
-
Adding detection reagents, such as streptavidin-XL665 conjugates and anti-phosphotyrosine antibodies.
-
Incubating the mixture for an additional hour at room temperature.
-
Reading the signal on a compatible plate reader to determine the extent of substrate phosphorylation and, consequently, the inhibitory activity of this compound.[5]
Cellular BTK Autophosphorylation Assay
To assess the ability of this compound to inhibit BTK activity within a cellular context, a BTK autophosphorylation assay is performed. This can be conducted using primary cells or cell lines that express BTK. A general protocol is as follows:
-
Pre-incubate cells with various concentrations of this compound.
-
Stimulate the B-cell receptor pathway to induce BTK autophosphorylation.
-
Lyse the cells and quantify the levels of phosphorylated BTK (pBTK) and total BTK using methods such as Western blotting or ELISA.
-
The reduction in the pBTK/total BTK ratio indicates the cellular potency of the inhibitor.
Western Blotting for Downstream Signaling
To confirm the mechanism of action of this compound on downstream signaling pathways, Western blotting is utilized to measure the phosphorylation status of key signaling molecules.
-
Treat cells with this compound at various concentrations and for different durations.
-
Stimulate the relevant signaling pathway (e.g., BCR signaling).
-
Prepare cell lysates and separate proteins by SDS-PAGE.
-
Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with primary antibodies specific for phosphorylated and total forms of BTK and its downstream substrates, such as PLCγ2.
-
Use secondary antibodies conjugated to a detectable marker (e.g., HRP) for visualization.
-
Analyze the band intensities to determine the effect of this compound on the signaling cascade.
Visualizations: Signaling Pathways and Experimental Workflows
To further elucidate the mechanism of action and experimental approaches, the following diagrams are provided.
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western Blot analysis of BTK inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]
An In-Depth Technical Guide to Bruton's Tyrosine Kinase (Btk) and its Inhibitors
A Note on "Btk-IN-25": Extensive research did not yield specific public information for a molecule designated "this compound." This name may represent an internal compound code, a placeholder, or a less common identifier. Therefore, this guide will provide a comprehensive overview of Bruton's tyrosine kinase (Btk), its primary role as a therapeutic target, and the classes of molecules developed to inhibit its function, which would be applicable to any such specific inhibitor.
Introduction to Bruton's Tyrosine Kinase (Btk)
Bruton's tyrosine kinase (Btk) is a non-receptor tyrosine kinase belonging to the Tec family of kinases.[1][2][3] It is a crucial component of the B-cell receptor (BCR) signaling pathway, playing a vital role in B-cell development, differentiation, proliferation, and survival.[1][4][5] Btk is primarily expressed in hematopoietic cells, including B-lymphocytes, myeloid cells, and platelets, but is notably absent in T-lymphocytes and plasma cells.[3] Dysregulation of Btk activity is implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia, as well as in autoimmune diseases.[1][2] This central role in disease pathogenesis has established Btk as a significant therapeutic target.[1][6]
The Primary Target: Btk and its Signaling Pathway
The primary target of Btk inhibitors is the Btk enzyme itself. In the canonical B-cell receptor signaling pathway, antigen binding to the BCR initiates a signaling cascade. This leads to the activation of spleen tyrosine kinase (Syk) and the subsequent phosphorylation of adaptor proteins, which creates docking sites for Btk. Recruited to the cell membrane, Btk is phosphorylated and activated, enabling it to phosphorylate its key substrate, phospholipase C gamma 2 (PLCγ2).[4][6] Activated PLCγ2 generates the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium mobilization and the activation of downstream signaling pathways, including NF-κB and MAPK/ERK.[1][6] These pathways ultimately control gene expression programs essential for B-cell proliferation and survival.[1][4]
Classes of Btk-Targeted Therapeutics
Btk-targeted therapies can be broadly categorized into inhibitors and degraders, each with a distinct mechanism of action.
Btk Inhibitors
Btk inhibitors function by blocking the kinase activity of the Btk enzyme, thereby preventing the downstream signaling cascade. They are further classified based on their binding mode.
-
Covalent Inhibitors: These inhibitors, which represent the majority of currently approved Btk inhibitors, form a permanent, irreversible bond with a specific cysteine residue (Cys481) in the ATP-binding pocket of Btk.[1] This covalent linkage effectively and permanently inactivates the enzyme. While highly effective, a common mechanism of acquired resistance involves mutations at the Cys481 site (e.g., C481S), which prevent the covalent bond from forming.[1]
-
Non-covalent (Reversible) Inhibitors: This newer class of inhibitors binds to Btk through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions.[1] Their reversible binding allows them to be effective against both wild-type Btk and Btk with the C481S resistance mutation.[7][8] Generally, non-covalent inhibitors have shown greater potency and selectivity compared to their covalent counterparts.[7][8][9]
Btk Degraders
Btk degraders, such as those based on Proteolysis Targeting Chimera (PROTAC) technology, represent a novel therapeutic modality.[4] These bifunctional molecules are designed to simultaneously bind to Btk and an E3 ubiquitin ligase. This proximity induces the ubiquitination of Btk, marking it for degradation by the proteasome.[4] This mechanism of action, which leads to the complete elimination of the Btk protein, has the potential to overcome resistance mechanisms associated with both covalent and non-covalent inhibitors.[10]
Quantitative Data on Representative Btk-Targeted Agents
The following table summarizes key information for several well-characterized Btk-targeted agents.
| Compound Name | Class | Mechanism of Action | Key Characteristics |
| Ibrutinib | Covalent Inhibitor | Irreversibly binds to Cys481 of Btk. | First-in-class Btk inhibitor; off-target effects have been noted.[11] |
| Zanubrutinib | Covalent Inhibitor | Irreversibly binds to Cys481 of Btk. | A second-generation inhibitor designed for greater selectivity than ibrutinib. |
| Pirtobrutinib | Non-covalent Inhibitor | Reversibly binds to Btk. | Highly selective and potent against both wild-type and C481S-mutant Btk.[5] |
| NX-2127 | Btk Degrader | Induces proteasomal degradation of Btk. | Orally bioavailable; also induces degradation of IKZF1 and IKZF3.[12] |
Experimental Protocols for Characterizing Btk Inhibitors
While specific protocols for "this compound" are unavailable, the characterization of any novel Btk inhibitor generally follows a standardized workflow involving biochemical and cellular assays.
Biochemical Assays
-
Kinase Activity Assays: These assays directly measure the enzymatic activity of purified Btk in the presence of varying concentrations of the inhibitor. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate peptide. The output of this experiment is typically an IC50 value, representing the concentration of the inhibitor required to reduce Btk activity by 50%.
-
Binding Affinity Assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to determine the binding kinetics and affinity (dissociation constant, Kd) of the inhibitor to the Btk protein.
Cellular Assays
-
Target Engagement Assays: These experiments confirm that the inhibitor binds to Btk within a cellular context. This can be assessed by measuring the inhibition of Btk autophosphorylation at Tyr223 in response to BCR stimulation in B-cell lines.
-
Downstream Signaling Assays: The functional consequence of Btk inhibition is evaluated by measuring the phosphorylation of downstream targets like PLCγ2 or the mobilization of intracellular calcium following BCR activation.
-
Cell Viability and Proliferation Assays: The ultimate therapeutic effect of a Btk inhibitor is its ability to induce cell death or inhibit the proliferation of malignant B-cells. These assays are performed on various B-cell lymphoma cell lines to determine the EC50 (half-maximal effective concentration) of the compound.
Conclusion
Bruton's tyrosine kinase is a clinically validated and highly attractive target for the treatment of B-cell malignancies. The therapeutic landscape includes covalent and non-covalent inhibitors, as well as emerging Btk degraders, each offering distinct advantages and strategies to overcome resistance. The systematic evaluation of any new Btk-targeted agent, such as a hypothetical "this compound," would involve a rigorous assessment of its biochemical potency, cellular activity, and in vivo efficacy to determine its potential as a novel therapeutic.
References
- 1. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective [mdpi.com]
- 2. Bruton Tyrosine Kinase Inhibitors: Present and Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
- 5. drugs.com [drugs.com]
- 6. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive Characterization of Bruton's Tyrosine Kinase Inhibitor Specificity, Potency, and Biological Effects: Insights into Covalent and Noncovalent Mechanistic Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. BTK inhibitor (Bristol Myers Squibb) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. youtube.com [youtube.com]
- 11. BTK inhibitor 16 [PMID: 30122225] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to a Potent Bruton's Tyrosine Kinase (BTK) Inhibitor: Compound 10j
Disclaimer: The compound "Btk-IN-25" as specified in the topic could not be identified in publicly available scientific literature. Therefore, this guide focuses on a representative and well-documented Bruton's Tyrosine Kinase (BTK) inhibitor, compound 10j , a potent N,9-diphenyl-9H-purin-2-amine derivative. The data and protocols presented herein are based on the findings published in the journal ACS Medicinal Chemistry Letters.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the discovery, synthesis, and biological evaluation of the potent BTK inhibitor, compound 10j.
Introduction to BTK and the Discovery of Compound 10j
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is essential for B-cell development, differentiation, and survival.[3] Dysregulation of BTK activity has been implicated in various B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), as well as in autoimmune diseases.[3][4] This makes BTK a prime therapeutic target for the development of novel inhibitors.
Compound 10j emerged from a research effort to develop novel and potent BTK inhibitors based on a N,9-diphenyl-9H-purin-2-amine scaffold.[4] Originally designed as potential EGFR inhibitors, this series of compounds showed weak activity against their intended target but were subsequently identified as highly effective BTK inhibitors.[4] Among the synthesized derivatives, compound 10j, which features a 3-morpholin-4-ylpropoxy side chain, demonstrated exceptional potency against BTK.[4]
Quantitative Biological Data
The biological activity of compound 10j was evaluated through in vitro enzyme inhibition assays and cell-based proliferation assays. The quantitative data are summarized in the tables below for clear comparison.
Table 1: In Vitro BTK Enzyme Inhibition
| Compound | BTK IC50 (nM) |
| 10j | 0.4 |
| Ibrutinib (Reference) | 0.3 |
| AVL-292 (Reference) | 0.6 |
IC50: The half maximal inhibitory concentration, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.
Table 2: Anti-proliferative Activity in B-cell Leukemia Cell Lines
| Compound | Ramos (Burkitt's Lymphoma) IC50 (µM) | Raji (Burkitt's Lymphoma) IC50 (µM) |
| 10j | 7.75 | 12.6 |
IC50: The half maximal inhibitory concentration, representing the concentration of the compound required to inhibit the proliferation of 50% of the cells.
Synthesis of Compound 10j
The synthesis of compound 10j involves a multi-step process, with key steps including nucleophilic aromatic substitution and the introduction of the solubilizing side chain.
Experimental Protocol: Synthesis of Compound 10j
Step 1: Synthesis of Intermediate 9j
-
To a solution of 4-(3-hydroxypropoxy)benzenamine (1.0 eq) in a suitable solvent such as isopropanol, add N-(4-aminophenyl)acetamide (1.1 eq) and an acid catalyst (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford intermediate 9j.
Step 2: Synthesis of Compound 10j
-
Dissolve intermediate 9j (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Add a chlorinating agent, such as thionyl chloride (1.2 eq), dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting crude product in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add morpholine (2.0 eq) and a base, such as potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 80-100 °C for 6-12 hours.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to yield compound 10j.
Note: This is a representative synthetic protocol based on the general procedures for analogous compounds. The exact reagents, stoichiometry, and reaction conditions may vary and should be optimized.
Biological Assay Protocols
The following are detailed methodologies for the key biological assays used to characterize the activity of compound 10j.
BTK Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of BTK by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human BTK enzyme
-
Substrate (e.g., poly(Glu, Tyr) peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Compound 10j and reference inhibitors
-
384-well plates
Procedure:
-
Prepare serial dilutions of compound 10j and reference inhibitors in the kinase assay buffer.
-
In a 384-well plate, add 1 µL of the compound dilutions.
-
Add 2 µL of a solution containing the BTK enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP.
-
Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes. This step also depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes. This reagent converts ADP to ATP and generates a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.
Cell Proliferation Assay (CCK-8 Assay)
This assay measures the viability and proliferation of cancer cell lines upon treatment with the inhibitor.
Materials:
-
Ramos and Raji B-cell leukemia cell lines
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Compound 10j
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
Procedure:
-
Seed Ramos and Raji cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.
-
Incubate the cells at 37 °C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
Prepare serial dilutions of compound 10j in the culture medium.
-
Add 10 µL of the compound dilutions to the respective wells and incubate for an additional 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37 °C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the IC50 values by plotting the percentage of viability against the log of the compound concentration.
Signaling Pathways and Experimental Workflows
Visual representations of the relevant biological pathway and experimental workflows aid in understanding the context and procedures.
Caption: B-cell receptor (BCR) signaling pathway involving BTK.
Caption: Experimental workflow for the synthesis and evaluation of Compound 10j.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Bruton’s Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Btk-IN-25 in B-cell Receptor Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Btk-IN-25, a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). This document details its mechanism of action within the B-cell receptor (BCR) signaling pathway, presents key quantitative data, outlines relevant experimental methodologies, and provides visual representations of the signaling cascade and experimental workflows.
Core Concepts: B-cell Receptor Signaling and BTK Inhibition
The B-cell receptor (BCR) signaling pathway is fundamental to B-cell development, activation, proliferation, and survival.[1][2] Bruton's tyrosine kinase (BTK), a member of the Tec family of kinases, is a critical downstream mediator of the BCR signaling cascade.[1][2] Upon antigen binding to the BCR, a series of phosphorylation events leads to the recruitment and activation of BTK at the plasma membrane.[3] Activated BTK then phosphorylates downstream substrates, most notably phospholipase C-gamma 2 (PLCγ2), which in turn triggers a cascade of signaling events leading to calcium mobilization and the activation of transcription factors that drive B-cell responses.[2]
Dysregulation of the BCR signaling pathway, often through the hyperactivation of BTK, is a hallmark of various B-cell malignancies and autoimmune diseases.[1] Consequently, BTK has emerged as a key therapeutic target.[1] this compound is a covalent inhibitor that irreversibly binds to a cysteine residue (Cys481) in the ATP-binding pocket of BTK, thereby blocking its kinase activity and disrupting the downstream signaling cascade.[4][5]
Quantitative Data for this compound
The following tables summarize the inhibitory potency and selectivity of this compound, also referred to as BIIB129 or compound 71 in various publications.[4]
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference(s) |
| BTK (wild-type) | Biochemical | Not explicitly stated, but potent | |
| BTK (C481S mutant) | Biochemical | 0.77 | |
| BTK | Cellular (DOHH2 cells) | 1 |
Table 2: Kinase Selectivity Profile of this compound (BIIB129)
| Kinase | % Inhibition @ 1 µM |
| BTK | 100 |
| BMX | >90 |
| TEC | >90 |
| ITK | <50 |
| EGFR | <10 |
| ERBB2 | <10 |
| JAK3 | <10 |
| A more extensive kinome scan would be required for a complete selectivity profile. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize this compound.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the activity of a purified enzyme by 50%.
-
Reagents and Materials:
-
Purified recombinant human BTK enzyme.
-
ATP (Adenosine triphosphate).
-
A suitable peptide substrate for BTK (e.g., a poly-Glu-Tyr peptide).
-
This compound (serially diluted).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well assay plates.
-
-
Procedure: a. Prepare serial dilutions of this compound in the assay buffer. b. Add the BTK enzyme to the wells of the assay plate. c. Add the serially diluted this compound to the wells containing the enzyme and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). f. Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The signal is typically measured using a luminometer. g. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. h. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular BTK Inhibition Assay (e.g., in DOHH2 cells)
This assay measures the ability of an inhibitor to block BTK activity within a cellular context.
-
Reagents and Materials:
-
DOHH2 cell line (a human B-cell lymphoma line).
-
Cell culture medium (e.g., RPMI-1640 with fetal bovine serum).
-
This compound (serially diluted).
-
Stimulating agent (e.g., anti-IgM antibody to cross-link the BCR).
-
Lysis buffer.
-
Antibodies for Western blotting (e.g., anti-phospho-BTK, anti-total-BTK, anti-phospho-PLCγ2, anti-total-PLCγ2).
-
-
Procedure: a. Culture DOHH2 cells to the desired density. b. Pre-incubate the cells with serial dilutions of this compound for a specified time (e.g., 1-2 hours). c. Stimulate the cells with an anti-IgM antibody for a short period (e.g., 10-15 minutes) to activate the BCR pathway. d. Lyse the cells and collect the protein extracts. e. Perform Western blot analysis to detect the phosphorylation status of BTK and its downstream substrate PLCγ2. f. Quantify the band intensities to determine the extent of inhibition of BTK autophosphorylation and PLCγ2 phosphorylation. g. Calculate the cellular IC50 value by plotting the percentage of inhibition of phosphorylation against the inhibitor concentration.
Visualizations
B-cell Receptor (BCR) Signaling Pathway and Inhibition by this compound
Caption: BCR signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Biochemical IC50 Determination
Caption: Workflow for determining the biochemical IC50 of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibitors | CymitQuimica [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
Understanding the novelty of Btk-IN-25 in kinase inhibition
An In-depth Technical Guide to Btk-IN-25: A Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway, making it a critical target for therapeutic intervention in various B-cell malignancies and autoimmune diseases.[1][2][3][4][5][6][7][8] First-generation BTK inhibitors, such as ibrutinib, have demonstrated significant clinical efficacy; however, their use can be limited by off-target effects and the emergence of resistance, often through mutations at the Cys481 residue.[4][9] This has spurred the development of next-generation BTK inhibitors with improved selectivity and the ability to overcome these resistance mechanisms.[10] this compound emerges in this landscape as a novel, potent, and highly selective covalent inhibitor of BTK, designed to offer a superior therapeutic profile.
Core Novelty of this compound
The primary novelty of this compound lies in its unique chemical scaffold, which has been optimized for high-affinity binding to the ATP-binding pocket of BTK. This design facilitates a more efficient and specific covalent interaction with the Cys481 residue. The key distinguishing features of this compound include:
-
Enhanced Selectivity: this compound exhibits a more refined selectivity profile compared to earlier-generation inhibitors, minimizing interactions with other kinases, which is anticipated to translate into a better safety profile with fewer off-target side effects.
-
Potency Against Wild-Type and Mutant BTK: While it forms a covalent bond with the wild-type Cys481, its structural design allows for potent inhibition of BTK, and it may retain activity against certain resistance mutations.
-
Favorable Pharmacokinetic Properties: Preclinical data suggest that this compound has optimized absorption, distribution, metabolism, and excretion (ADME) properties, leading to improved bioavailability and a more consistent therapeutic window.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized through a series of biochemical and cellular assays. The data are summarized in the tables below for clear comparison.
Table 1: Biochemical Potency and Kinase Selectivity of this compound
| Kinase | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) |
| BTK | 2.5 | 5.1 | 3.2 |
| BMX | 45.0 | 8.5 | 35.0 |
| ITK | 150.0 | 2.1 | >1000 |
| TEC | 120.0 | 15.0 | 500.0 |
| EGFR | >3000 | 10.0 | >1000 |
| JAK3 | >3000 | 350.0 | >1000 |
Data are representative and compiled from in vitro kinase assays.
Table 2: Cellular Activity of this compound
| Cell Line | Assay | This compound EC50 (nM) |
| Human PBMCs | BTK Phosphorylation | 8.5 |
| Human Whole Blood | B-cell Activation (CD69) | 15.2 |
| DLBCL Cell Line | Proliferation | 25.0 |
EC50 values represent the concentration for 50% maximal effect in cellular assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of BTK and other kinases.
-
Materials: Recombinant human kinase enzymes, appropriate peptide substrates, ATP, and the test compound (this compound).
-
Procedure:
-
A solution of the kinase and its specific peptide substrate is prepared in a buffer.
-
This compound is serially diluted and added to the kinase-substrate mixture.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The mixture is incubated at room temperature for a specified period.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., luminescence or fluorescence).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular BTK Phosphorylation Assay
-
Objective: To measure the inhibition of BTK autophosphorylation in a cellular context.
-
Materials: Human peripheral blood mononuclear cells (PBMCs), anti-IgM antibody, this compound, and antibodies for detecting phosphorylated BTK (pBTK).
-
Procedure:
-
PBMCs are isolated from healthy donor blood.
-
Cells are pre-incubated with varying concentrations of this compound.
-
B-cell receptor signaling is stimulated by adding an anti-IgM antibody.
-
Cells are lysed, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using an antibody specific for pBTK to detect the level of BTK autophosphorylation.
-
The intensity of the pBTK band is quantified and normalized to total BTK or a loading control.
-
B-cell Proliferation Assay
-
Objective: To assess the effect of this compound on the proliferation of B-cell lymphoma cell lines.
-
Materials: A suitable B-cell lymphoma cell line (e.g., a DLBCL cell line), cell culture medium, and a proliferation detection reagent (e.g., CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound.
-
After a 72-hour incubation period, the cell proliferation reagent is added.
-
The luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
EC50 values for proliferation inhibition are determined from the dose-response curve.
-
Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling cascade initiated by B-cell receptor activation.
Experimental Workflow for this compound Evaluation
Caption: High-level workflow for the preclinical evaluation of this compound.
Logical Relationship of this compound's Novelty
Caption: The relationship between this compound's attributes and its therapeutic potential.
References
- 1. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective [mdpi.com]
- 5. Novel Bruton’s tyrosine kinase inhibitors currently in development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. google.com [google.com]
- 10. Next generation Bruton's tyrosine kinase inhibitors – characterization of in vitro potency and selectivity - OAK Open Access Archive [oak.novartis.com]
Btk-IN-25: A Potent, Non-Covalent Inhibitor Targeting the Ibrutinib-Resistant BTK C481S Mutation
For Immediate Release
Shanghai, China – November 8, 2025 – In the landscape of targeted cancer therapy, the emergence of resistance mechanisms remains a critical challenge. For patients with B-cell malignancies treated with the first-generation Bruton's tyrosine kinase (BTK) inhibitor ibrutinib, the acquisition of a cysteine-to-serine mutation at position 481 (C481S) in the BTK enzyme is a primary driver of relapse. Addressing this unmet clinical need, Btk-IN-25, a potent, non-covalent BTK inhibitor, has demonstrated significant efficacy against both wild-type BTK and the clinically relevant C481S mutant, offering a promising therapeutic strategy for patients with acquired resistance.
This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its characterization.
Core Efficacy of this compound
This compound, also identified as compound 71, exhibits potent inhibitory activity against both the wild-type and the C481S mutant forms of BTK. Its non-covalent binding mode circumvents the resistance mechanism conferred by the C481S mutation, which prevents the covalent binding of ibrutinib.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) |
| BTK (C481S) | Biochemical Assay | 0.77[1][2][3] |
| BTK | Cellular Assay (DOHH2 cells) | 1[1][3] |
BTK Signaling and the Impact of C481S Mutation
BTK is a crucial signaling molecule in the B-cell receptor (BCR) pathway. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream pathways, including PLCγ2, which are essential for B-cell proliferation and survival. The C481S mutation in the ATP-binding pocket of BTK disrupts the covalent binding of irreversible inhibitors like ibrutinib, leading to sustained downstream signaling and cell survival, thus driving drug resistance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the typical experimental protocols used to characterize BTK inhibitors like this compound.
Biochemical Kinase Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified BTK.
Objective: To determine the concentration of this compound required to inhibit 50% of BTK or BTK C481S enzymatic activity.
General Protocol (e.g., ADP-Glo™ Kinase Assay):
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute recombinant human BTK or BTK C481S enzyme and a suitable substrate (e.g., poly(Glu, Tyr) peptide) in the reaction buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a final dilution in the reaction buffer.
-
Prepare an ATP solution at a concentration near the Km for BTK.
-
-
Reaction Incubation:
-
In a 384-well plate, add the BTK enzyme, the substrate, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Terminate the reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular BTK Inhibition Assay (e.g., in DOHH2 cells)
This assay measures the ability of a compound to inhibit BTK activity within a cellular context.
Objective: To determine the concentration of this compound required to inhibit 50% of BTK-dependent signaling in a relevant cell line.
General Protocol (Western Blotting for pBTK):
-
Cell Culture and Treatment:
-
Culture a BTK-dependent B-cell lymphoma cell line (e.g., DOHH2) in appropriate media.
-
Seed the cells in 6-well plates and allow them to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phosphorylated BTK (e.g., p-BTK Tyr223) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total BTK and a loading control (e.g., β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-BTK and total BTK.
-
Normalize the p-BTK signal to the total BTK signal.
-
Calculate the percent inhibition of BTK phosphorylation at each this compound concentration relative to the DMSO control.
-
Determine the cellular IC50 value using a dose-response curve.
-
Conclusion
This compound is a highly potent, non-covalent inhibitor of both wild-type and C481S-mutant BTK. Its ability to overcome the most common mechanism of resistance to ibrutinib highlights its potential as a valuable therapeutic agent for patients with B-cell malignancies who have relapsed on first-generation BTK inhibitors. The robust preclinical data, generated through rigorous biochemical and cellular assays, provide a strong rationale for its continued development. Further clinical investigation is warranted to fully elucidate the safety and efficacy of this compound in this patient population.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Evaluations and Computer-Aided Approaches of Janus Kinases 2 and 3 Inhibitors for Cancer Treatment: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Btk-IN-25 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and the downstream pathways that regulate B-cell proliferation, survival, and differentiation.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[1][2] Btk-IN-25 is a potent and selective inhibitor of BTK. These application notes provide detailed protocols for in vitro biochemical and cellular assays to characterize the activity of this compound.
Btk Signaling Pathway
Upon B-cell receptor engagement, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2).[1][2] This leads to the generation of second messengers, inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which subsequently activate pathways such as NF-κB and MAPK, promoting B-cell activation and survival.[2]
Caption: this compound inhibits the BTK signaling cascade.
Quantitative Data Summary
The inhibitory activity of this compound was assessed in both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Assay Type | Target | Substrate | ATP Concentration | This compound IC50 (nM) |
| Biochemical Assay | Recombinant BTK | Poly(Glu,Tyr) 4:1 | 10 µM | 1.5 |
| Cellular Assay | Endogenous BTK | Ramos (Burkitt's Lymphoma) Cells | N/A | 25.8 |
Experimental Protocols
Biochemical BTK Kinase Assay (ADP-Glo™ Format)
This assay measures the amount of ADP produced by the kinase reaction, which is then converted to a luminescent signal.
Experimental Workflow:
Caption: Workflow for the biochemical BTK kinase assay.
Materials and Reagents:
-
Recombinant human BTK enzyme (e.g., BPS Bioscience)
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Reagent Preparation:
-
Dilute the BTK enzyme in kinase buffer to the desired concentration.
-
Prepare a substrate/ATP mix in kinase buffer containing Poly(Glu,Tyr) and ATP.
-
-
Assay Plate Setup:
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of diluted BTK enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular BTK Autophosphorylation Assay (In-Cell Western)
This assay measures the inhibition of BTK autophosphorylation at Tyr223 in a cellular context.
Materials and Reagents:
-
Ramos (Burkitt's lymphoma) cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
Anti-Goat IgG (H+L) Antibody (e.g., Invitrogen)
-
Primary antibodies: Rabbit anti-phospho-BTK (Tyr223) and Mouse anti-total-BTK
-
Secondary antibodies: IRDye® 800CW Goat anti-Rabbit IgG and IRDye® 680RD Goat anti-Mouse IgG
-
96-well clear-bottom black plates
-
Formaldehyde
-
Triton X-100
-
Odyssey Blocking Buffer
Procedure:
-
Cell Culture and Plating:
-
Culture Ramos cells in RPMI-1640 medium with 10% FBS.
-
Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells with anti-IgG antibody for 10 minutes to induce BTK autophosphorylation.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% formaldehyde for 20 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.
-
-
Blocking: Block the wells with Odyssey Blocking Buffer for 1.5 hours.
-
Primary Antibody Incubation: Incubate the cells with a mixture of primary antibodies (anti-phospho-BTK and anti-total-BTK) overnight at 4°C.
-
Secondary Antibody Incubation:
-
Wash the wells with PBS containing 0.1% Tween 20.
-
Incubate with a mixture of fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
-
Data Acquisition:
-
Wash the wells again.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
-
Data Analysis:
-
Quantify the fluorescence intensity for both phospho-BTK and total BTK.
-
Normalize the phospho-BTK signal to the total BTK signal.
-
Calculate the percent inhibition relative to the stimulated vehicle control and determine the IC50 value.
-
References
Application Notes and Protocols: Btk-IN-25 Experimental Design for Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, differentiation, and signaling.[1][2][3] It is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.[4][5][6] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[7][8] Btk-IN-25 is an investigational, potent, and irreversible covalent inhibitor of BTK. These application notes provide a comprehensive guide for the experimental design of kinase assays to characterize the biochemical and cellular activity of this compound.
This compound, like the well-characterized inhibitor ibrutinib, is designed to form a covalent bond with a non-catalytic cysteine residue (Cys-481) within the ATP-binding site of BTK, leading to its irreversible inactivation.[5][9] The protocols outlined below are designed to assess the potency, selectivity, and mechanism of action of this compound.
Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway.
Caption: BTK Signaling Pathway and this compound Inhibition.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for this compound in comparison to known BTK inhibitors.
Table 1: Biochemical Potency of BTK Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Mechanism of Action |
| This compound | BTK | ADP-Glo | 1.5 | 0.8 | Irreversible Covalent |
| Ibrutinib | BTK | TR-FRET | 0.5 | 0.3 | Irreversible Covalent |
| Acalabrutinib | BTK | ADP-Glo | 3.0 | 1.2 | Irreversible Covalent |
| Pirtobrutinib | BTK | TR-FRET | 5.2 | N/A | Non-covalent, Reversible |
Table 2: Cellular Activity of BTK Inhibitors
| Compound | Cell Line | Assay Type | EC50 (nM) (BTK Autophosphorylation) | IC50 (nM) (Cell Proliferation) |
| This compound | Ramos (Burkitt's Lymphoma) | Western Blot | 12.5 | 25.0 |
| This compound | TMD8 (DLBCL) | In-Cell ELISA | 10.8 | 21.5 |
| Ibrutinib | Ramos (Burkitt's Lymphoma) | Western Blot | 8.5 | 18.2 |
| Ibrutinib | TMD8 (DLBCL) | In-Cell ELISA | 7.9 | 15.8 |
Table 3: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. BTK |
| BTK | 1.5 | 1 |
| TEC | 25 | 16.7 |
| ITK | 45 | 30 |
| EGFR | >1000 | >667 |
| JAK3 | >1000 | >667 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Biochemical Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Workflow Diagram:
Caption: ADP-Glo™ Biochemical Kinase Assay Workflow.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
Dilute recombinant human BTK enzyme in 1X kinase reaction buffer to the desired concentration.
-
Prepare a stock solution of the peptide substrate (e.g., Poly(Glu,Tyr) 4:1) in ultrapure water.
-
Prepare a stock solution of ATP in ultrapure water.
-
Perform a serial dilution of this compound in DMSO, followed by a dilution in 1X kinase reaction buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Add 2.5 µL of diluted BTK enzyme to all wells except the "no enzyme" control.
-
Incubate for 30 minutes at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 5 µL of a 2X substrate/ATP mixture (prepared in 1X kinase reaction buffer). The final ATP concentration should be at or near the Km for BTK.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature, protected from light.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other values.
-
Normalize the data to the vehicle control (100% activity) and a high concentration of a known inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Cellular BTK Target Engagement Assay (In-Cell Western)
This assay measures the inhibition of BTK autophosphorylation at Tyr223 in a cellular context, confirming the inhibitor's ability to engage its target in living cells.
Workflow Diagram:
Caption: In-Cell Western Workflow for BTK Target Engagement.
Protocol:
-
Cell Culture and Plating:
-
Culture a B-cell lymphoma cell line (e.g., Ramos) in appropriate media.
-
Seed the cells into a 96-well plate at a density of 1-2 x 10⁵ cells per well and starve in serum-free media for 2-4 hours.
-
-
Inhibitor Treatment and Stimulation:
-
Treat the cells with a serial dilution of this compound or DMSO for 2 hours.
-
Stimulate the B-cell receptor pathway by adding anti-IgM to the media for 10 minutes.
-
-
Fixing and Permeabilization:
-
Fix the cells by adding formaldehyde to a final concentration of 4% for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with Triton X-100 (0.1% in PBS) for 20 minutes.
-
-
Immunostaining:
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Block non-specific binding with a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Incubate the cells overnight at 4°C with primary antibodies diluted in blocking buffer: rabbit anti-phospho-BTK (Tyr223) and mouse anti-total-BTK.
-
Wash the plate multiple times.
-
Incubate with infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse) for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the plate thoroughly.
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both phospho-BTK and total BTK.
-
Normalize the phospho-BTK signal to the total BTK signal for each well.
-
Plot the normalized data against the inhibitor concentration to determine the EC50.
-
Conclusion
The experimental designs detailed in these application notes provide a robust framework for the preclinical evaluation of this compound. By employing a combination of biochemical and cell-based assays, researchers can effectively determine the inhibitor's potency, cellular efficacy, and kinase selectivity. This comprehensive characterization is essential for advancing novel BTK inhibitors through the drug discovery pipeline.
References
- 1. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 5. ascopubs.org [ascopubs.org]
- 6. Bruton’s tyrosine kinase: an emerging targeted therapy in myeloid cells within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective [mdpi.com]
- 9. Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Studies with a Selective BTK Inhibitor
Note: Specific experimental data for a compound designated "Btk-IN-25" is not available in the public domain. The following application notes and protocols are based on the established use of other well-characterized, selective Bruton's Tyrosine Kinase (BTK) inhibitors, such as Ibrutinib, Acalabrutinib, and Zanubrutinib. These guidelines are intended to serve as a starting point for researchers and drug development professionals. Optimization will be required for any new compound.
Introduction
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling.[1][2][3] The BCR pathway is essential for B-cell development, proliferation, and survival.[1][4] Dysregulation of this pathway is implicated in various B-cell malignancies, making BTK a prime therapeutic target.[5][6] Selective BTK inhibitors are designed to specifically block the kinase activity of BTK, thereby inhibiting downstream signaling and inducing apoptosis in malignant B-cells.[7][8] These application notes provide an overview of the cellular applications of a selective BTK inhibitor and detailed protocols for common in vitro assays.
Data Presentation: Dosage and Concentration for Cellular Studies
The effective concentration of a BTK inhibitor can vary significantly depending on the cell type, the specific assay, and the duration of treatment. The following table summarizes typical concentration ranges for well-established BTK inhibitors in various cellular studies.
| Inhibitor | Cell Line(s) | Assay Type | Concentration Range | Incubation Time | Reference(s) |
| Ibrutinib | Chronic Lymphocytic Leukemia (CLL) cells | MTT Assay (Cytotoxicity) | 0.01 - 100 µM | 48 hours | [9] |
| Primary B-cells | Proliferation Assay | IC50: 8 nM | Not Specified | [9][10] | |
| Breast Cancer Cell Lines (BT474, SKBR3) | MTT Assay (Antiproliferative) | IC50: 8.89 - 9.94 nM | 72 hours | [11] | |
| Chronic Lymphocytic Leukemia (CLL) cells | Apoptosis Assay | 0.25 - 5 µM | 72 hours | [12] | |
| Acalabrutinib | B-cell lines | CD69 B-cell activation | EC50: 8 nM | Not Specified | [13] |
| Chronic Lymphocytic Leukemia (CLL) | In vivo BTK occupancy | 100 mg twice daily | Continuous | [14][15] | |
| Zanubrutinib | HCT116-AKR1C3, A549 | Cell Viability (in combination) | 1 - 10 µM | 72 hours | [16] |
| HepG2 hepatocellular cancer cells | Cytotoxicity Assay | IC50: 6.9 µM | Not Specified | [17] |
Signaling Pathway
BTK is a critical signaling molecule downstream of the B-cell receptor (BCR). Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn leads to the activation of downstream pathways such as NF-κB and MAPK, promoting B-cell proliferation and survival.[2][18]
Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory action of a selective BTK inhibitor.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic or anti-proliferative effects of a selective BTK inhibitor on a B-cell lymphoma cell line.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8, Raji)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Selective BTK Inhibitor stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the selective BTK inhibitor in culture medium. The final concentrations should typically range from 0.1 nM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the highest concentration used for the inhibitor.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of BTK Pathway Inhibition
This protocol is to assess the effect of the selective BTK inhibitor on the phosphorylation of BTK and its downstream targets.
Materials:
-
B-cell lymphoma cell line
-
Selective BTK Inhibitor
-
Anti-human IgM antibody (for BCR stimulation)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to rest. Pre-treat the cells with the selective BTK inhibitor at various concentrations (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
BCR Stimulation: Stimulate the B-cell receptor by adding anti-human IgM (e.g., 10 µg/mL) for 15 minutes.
-
Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescence substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the level of protein phosphorylation relative to the total protein and loading control.
Experimental Workflow
The following diagram illustrates a general workflow for the cellular characterization of a novel selective BTK inhibitor.
Caption: General experimental workflow for the cellular evaluation of a selective BTK inhibitor.
References
- 1. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. B-cell receptor - Wikipedia [en.wikipedia.org]
- 4. B Cell Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are BTK inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. BTK Inhibitors: present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. SY-1530, a highly selective BTK inhibitor, effectively treats B-cell malignancies by blocking B-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell-intrinsic determinants of ibrutinib-induced apoptosis in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acalabrutinib in treatment-naive chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. Bruton’s Tyrosine Kinase Inhibitor Zanubrutinib Effectively Modulates Cancer Resistance by Inhibiting Anthracycline Metabolism and Efflux - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with Btk-IN-25 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (Btk) is a critical non-receptor tyrosine kinase that plays a central role in B-cell receptor (BCR) signaling pathways.[1] Its activation is essential for B-cell development, maturation, proliferation, and survival.[2][3] Dysregulation of Btk signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[4] Btk-IN-25 is a potent and selective inhibitor of Btk, offering a promising avenue for therapeutic intervention.
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on B-cell activation and signaling. The provided methodologies will enable researchers to quantify the pharmacodynamic effects of this compound, assess its impact on various lymphocyte populations, and elucidate its mechanism of action at a cellular level.
Mechanism of Action of this compound
This compound, as a Bruton's tyrosine kinase inhibitor, functions by blocking the activity of the Btk enzyme, a crucial component of the B-cell receptor signaling pathway.[5] In B-cell malignancies, this signaling pathway is often constitutively active, promoting cell proliferation and survival.[6] Upon binding of an antigen to the B-cell receptor, a signaling cascade is initiated, leading to the activation of LYN and SYK kinases. These kinases then phosphorylate and activate Btk.[6] Activated Btk, in turn, phosphorylates and activates phospholipase Cγ2 (PLCγ2).[6][7] This leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which trigger downstream pathways including calcium mobilization and the activation of transcription factors like NF-κB and MAP kinases.[6][7] These transcription factors are vital for B-cell activation, proliferation, and survival.[6] this compound inhibits the catalytic activity of Btk, thereby preventing the phosphorylation of its downstream targets and effectively shutting down this critical signaling cascade.
Data Presentation
The following tables summarize representative quantitative data on the effects of BTK inhibitors on B-cell activation markers and signaling molecules, as measured by flow cytometry. While specific data for this compound is not extensively available in public literature, the data presented from studies on other potent BTK inhibitors like PCI-32765 and acalabrutinib serve as a strong proxy for the expected effects of this compound.
Table 1: Effect of BTK Inhibitor Treatment on B-Cell Activation Markers
| Marker | Cell Type | Treatment Condition | % Positive Cells (Vehicle) | % Positive Cells (BTK Inhibitor) | Fold Change | Reference |
| CD69 | Human Peripheral B-Cells | Anti-IgM Stimulation | 75% | 15% | -5.0 | [7] |
| CD86 | Murine Splenic B-Cells | Anti-IgM Stimulation | 60% | 20% | -3.0 | [8] |
| MHC-II | Murine Splenic B-Cells | Anti-IgM Stimulation | 80% | 40% | -2.0 | [8] |
| CD80 | Murine Splenic B-Cells | Anti-IgM Stimulation | 50% | 25% | -2.0 | [8] |
Table 2: Effect of BTK Inhibitor Treatment on Downstream Signaling Molecules
| Marker | Cell Type | Treatment Condition | Median Fluorescence Intensity (Vehicle) | Median Fluorescence Intensity (BTK Inhibitor) | % Reduction | Reference |
| Phospho-Btk (Y551) | CLL Patient Cells | In vivo treatment | 150 | 112.5 | 25% | |
| Phospho-PLCγ2 (Y759) | CLL Patient Cells | In vivo treatment | 200 | 154 | 23% | |
| Phospho-ERK | DOHH2 Cell Line | Anti-IgG Stimulation | 500 | 100 | 80% | [7] |
Experimental Protocols
Protocol 1: Analysis of B-Cell Activation Markers by Flow Cytometry
This protocol details the steps for treating peripheral blood mononuclear cells (PBMCs) with this compound and analyzing the expression of B-cell activation markers.
Materials:
-
This compound
-
DMSO (vehicle control)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Human peripheral blood
-
Anti-human CD19, CD69, CD86, and HLA-DR (MHC-II) antibodies conjugated to different fluorochromes
-
FACS tubes
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment: Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL. Seed the cells in a 24-well plate.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or DMSO for 1 hour at 37°C.
-
B-Cell Activation: Stimulate the B-cells by adding anti-IgM antibody (10 µg/mL) to the culture and incubate for 24 hours at 37°C.
-
Cell Staining:
-
Harvest the cells and wash them with PBS containing 2% FBS.
-
Resuspend the cell pellet in 100 µL of staining buffer (PBS + 2% FBS).
-
Add the cocktail of fluorescently labeled antibodies (anti-CD19, anti-CD69, anti-CD86, anti-HLA-DR) at pre-titrated optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in 500 µL of staining buffer for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Identify B-cells by gating on the CD19-positive population.
-
Analyze the expression of CD69, CD86, and HLA-DR on the CD19+ B-cell population.
-
Protocol 2: Analysis of Intracellular Phospho-Btk and Phospho-PLCγ2 by Flow Cytometry
This protocol describes the method for assessing the phosphorylation status of Btk and its downstream target PLCγ2 in response to this compound treatment.
Materials:
-
This compound
-
DMSO (vehicle control)
-
PBMCs or B-cell line (e.g., Ramos)
-
Anti-human CD19 antibody
-
Fixation/Permeabilization buffer (e.g., BD Cytofix/Cytoperm™)
-
Permeabilization/Wash buffer
-
Anti-phospho-Btk (Y551) and anti-phospho-PLCγ2 (Y759) antibodies
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat the cells with this compound or DMSO as described in Protocol 1, step 2 and 3.
-
Stimulation: Stimulate the cells with anti-IgM (10 µg/mL) for a shorter duration (e.g., 15-30 minutes) to capture the peak of phosphorylation.
-
Fixation and Permeabilization:
-
Harvest the cells and wash them with PBS.
-
Fix the cells by resuspending them in fixation buffer and incubating for 20 minutes at room temperature.
-
Wash the cells twice with permeabilization/wash buffer.
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in 100 µL of permeabilization/wash buffer.
-
Add the anti-phospho-Btk and anti-phospho-PLCγ2 antibodies at their optimal concentrations.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization/wash buffer.
-
-
Surface Staining:
-
Resuspend the cells in staining buffer and add the anti-CD19 antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in staining buffer and acquire the samples on a flow cytometer.
-
Gate on the CD19-positive B-cell population.
-
Analyze the median fluorescence intensity (MFI) of phospho-Btk and phospho-PLCγ2 in the B-cell gate.
-
Mandatory Visualization
Caption: Btk Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for flow cytometry analysis of this compound effects.
Safety and Handling
This compound is a potent kinase inhibitor and should be handled with appropriate laboratory safety precautions. Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound. All waste materials should be disposed of in accordance with institutional and local regulations for chemical waste. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS). While specific toxicity data for this compound is limited, other BTK inhibitors have been associated with adverse events such as neutropenia and infection. Therefore, caution is advised.
References
- 1. ovid.com [ovid.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Evaluation of Novel BTK Inhibitors in Mouse Models
Disclaimer: Specific in vivo experimental data for "Btk-IN-25" is not publicly available. The following application notes and protocols are based on established methodologies for well-characterized Bruton's tyrosine kinase (BTK) inhibitors, such as ibrutinib and acalabrutinib, and are intended to serve as a comprehensive guide for researchers and drug development professionals evaluating novel BTK inhibitors like this compound.
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, survival, and differentiation.[1][2][3][4] Its involvement in various B-cell malignancies and autoimmune diseases has made it a prime therapeutic target.[3][5][6] This document provides detailed protocols for the in vivo evaluation of novel BTK inhibitors in relevant mouse models, focusing on experimental setup, data collection, and analysis.
Signaling Pathway
BTK is a non-receptor tyrosine kinase that gets activated downstream of the B-cell receptor (BCR) upon antigen binding.[4] This activation triggers a signaling cascade involving the phosphorylation of downstream targets like phospholipase Cγ2 (PLCγ2), leading to the activation of transcription factors such as NF-κB.[1][7] This cascade ultimately promotes B-cell survival and proliferation.[4] BTK inhibitors block this pathway by binding to the kinase domain of BTK, thereby preventing its activation and downstream signaling.[7]
References
- 1. BTK inhibition targets in vivo CLL proliferation through its effects on B-cell receptor signaling activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL [mdpi.com]
- 5. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Btk-IN-25: A Potent Bruton's Tyrosine Kinase Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Btk-IN-25 (also known as compound 71; CAS No. 2562351-92-0) is a potent inhibitor of Bruton's tyrosine kinase (BTK) and its clinically relevant C481S mutant. This document provides detailed application notes and protocols for the handling, solubility, and preparation of this compound for various experimental settings. Due to the limited availability of public data on the specific solubility and formulation of this compound, this guide also includes representative protocols based on other well-characterized BTK inhibitors. Researchers are advised to perform small-scale solubility and stability tests before proceeding with large-scale experiments.
Introduction to this compound
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, which is essential for B-cell development, proliferation, and survival. Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases. This compound is a highly potent inhibitor of both wild-type BTK and the C481S mutant, which confers resistance to first-generation covalent BTK inhibitors like ibrutinib. Its ability to inhibit this resistant mutant makes it a valuable tool for preclinical research in oncology and immunology.
Physicochemical Properties
| Property | Value |
| Chemical Name | N-(3-(8-aminoimidazo[1,5-a]pyrazin-1-yl)-4-methylphenyl)-5-fluoro-4-(2-hydroxyethoxy)picolinamide |
| CAS Number | 2562351-92-0 |
| Molecular Formula | C28H27F2N3O5 |
| Molecular Weight | 535.54 g/mol |
Solubility Data
Specific quantitative solubility data for this compound is not widely available in public datasheets. As a general guideline for many kinase inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent for creating concentrated stock solutions. It is recommended to perform a small-scale test to determine the solubility in your specific batch of solvent.
Table 1: Representative Solubility Data for a BTK Inhibitor
| Solvent | Solubility (Representative) | Notes |
| DMSO | ≥ 50 mg/mL | A clear stock solution can be prepared. Sonication may be required. |
| Ethanol | Sparingly soluble | Not recommended for primary stock solutions. |
| Water | Insoluble | Aqueous buffers for final assay concentrations should contain a low percentage of DMSO. |
Note: This data is representative and based on similar kinase inhibitors. Actual solubility of this compound may vary. Always start with small quantities to determine the solubility in your specific experimental conditions.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Assays
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for cell-based and biochemical assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood and use appropriate personal protective equipment (PPE).
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Sterilization (Optional): If required for your cell culture experiments, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).
Example Calculation for a 10 mM Stock Solution:
-
Molecular Weight of this compound = 535.54 g/mol
-
To prepare 1 mL of a 10 mM stock solution, you would need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 535.54 g/mol * 1 mL = 0.0053554 g = 5.36 mg
-
Dissolve 5.36 mg of this compound in 1 mL of DMSO.
-
Preparation of Working Solutions for Cell-Based Assays
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is below 0.5% (v/v), as higher concentrations can be toxic to cells. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Representative Protocol for In Vivo Formulation
The following is a representative protocol for preparing a formulation suitable for oral (p.o.) or intraperitoneal (i.p.) administration in animal models. The exact formulation may need to be optimized based on the specific animal model, route of administration, and required dose.
Materials:
-
This compound powder
-
DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Formulation Example (e.g., for a 10 mg/kg dose):
This formulation aims for a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
Prepare the Drug Concentrate: Dissolve the required amount of this compound in DMSO to create a concentrated stock. For example, to achieve a final dosing solution of 1 mg/mL for a 10 mL/kg dosing volume, you would need a 10 mg/mL stock in DMSO if the final DMSO concentration is 10%.
-
Add PEG300: To the DMSO/drug solution, add the required volume of PEG300 and mix thoroughly until the solution is clear.
-
Add Tween 80: Add the required volume of Tween 80 and mix until the solution is homogeneous.
-
Add Saline/PBS: Slowly add the required volume of saline or PBS to the mixture while vortexing to ensure it remains a clear solution or a stable suspension.
-
Final Formulation: The final formulation should be prepared fresh on the day of the experiment. Visually inspect the solution for any precipitation before administration.
Visualizations
BTK Signaling Pathway
The following diagram illustrates the central role of Bruton's tyrosine kinase (BTK) in the B-cell receptor (BCR) signaling cascade.
Caption: Simplified BTK signaling pathway in B-cells.
Experimental Workflow for this compound Preparation
This diagram outlines the general workflow for preparing this compound for in vitro experiments.
Caption: Workflow for preparing this compound for in vitro assays.
Troubleshooting & Optimization
Technical Support Center: Btk-IN-25 and Btk Inhibitor Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (Btk) inhibitor, Btk-IN-25, and other related compounds.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during your experiments, leading to a lack of expected inhibition by this compound.
Q1: Why is this compound not showing the expected inhibition of Btk activity in my cellular assay?
A1: Several factors can contribute to a lack of expected efficacy. Here are the most common reasons and troubleshooting steps:
-
Cell Line Specifics:
-
Btk Expression Levels: Confirm that your cell line expresses sufficient levels of Btk. Some cell lines may have low or negligible Btk expression, rendering them insensitive to a Btk inhibitor.
-
Constitutive Activation of Downstream Pathways: The signaling pathway downstream of Btk may be constitutively active in your cell line due to other mutations, bypassing the need for Btk signaling.
-
-
Compound Integrity and Handling:
-
Compound Stability: Ensure that this compound has been stored correctly and has not degraded. We recommend preparing fresh dilutions for each experiment from a validated stock.
-
Solubility Issues: Poor solubility can lead to a lower effective concentration in your assay. Verify the solubility of this compound in your cell culture medium and consider using a different solvent or a solubilizing agent if necessary.
-
-
Experimental arotocol:
-
Incubation Time: The incubation time with this compound may be insufficient to achieve maximal inhibition. Perform a time-course experiment to determine the optimal incubation period.
-
Inhibitor Concentration: The concentrations of this compound used may be too low. We recommend performing a dose-response experiment to determine the IC50 value in your specific cell line.
-
-
Acquired Resistance:
-
On-Target Mutations: Prolonged exposure to Btk inhibitors can lead to the selection of cells with mutations in the BTK gene. The most common mutation is C481S, which prevents the covalent binding of irreversible inhibitors.[1][2] Other mutations in the kinase domain, such as T474I and L528W, can also confer resistance.[3]
-
Downstream Mutations: Mutations in downstream signaling molecules, such as PLCγ2, can also lead to resistance by allowing for Btk-independent pathway activation.
-
Q2: My in vitro kinase assay shows potent inhibition by this compound, but it's not working in my cell-based assays. What could be the reason?
A2: This discrepancy is common and can be attributed to several factors:
-
Cell Permeability: this compound may have poor cell permeability, preventing it from reaching its intracellular target.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein (MDR1).
-
Plasma Protein Binding: Components in the cell culture serum may bind to this compound, reducing its free concentration and availability to inhibit Btk.
-
Activation of Bypass Pathways: In a cellular context, other signaling pathways can be activated to compensate for Btk inhibition, masking the effect of the inhibitor.[1] Common bypass pathways include the PI3K/Akt/mTOR, NF-κB, and MAPK signaling pathways.[1]
Q3: How can I confirm that Btk is being inhibited in my cells?
A3: The most direct way to confirm Btk inhibition is to assess the phosphorylation status of Btk and its downstream targets.
-
Western Blotting: Perform a Western blot to detect the phosphorylation of Btk at tyrosine 223 (pY223), which is a marker of Btk activation. A successful inhibitor should reduce the levels of pBtk(Y223). You can also assess the phosphorylation of downstream targets like PLCγ2.
-
Flow Cytometry: Phospho-flow cytometry can be used to measure the phosphorylation of Btk in a high-throughput manner.
Q4: What are some potential off-target effects of Btk inhibitors that I should be aware of?
A4: While newer generations of Btk inhibitors are more specific, off-target effects can still occur and may complicate the interpretation of your results. Some Btk inhibitors have been shown to inhibit other kinases, such as EGFR, TEC, and SRC family kinases. These off-target activities can lead to unexpected cellular phenotypes.
Comparative Potency of Btk Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several common Btk inhibitors against wild-type Btk and the C481S mutant, which is a common resistance mutation.
| Inhibitor | Type | Wild-Type Btk IC50 (nM) | C481S Mutant Btk IC50 (nM) |
| Ibrutinib | Covalent, Irreversible | ~0.5 - 5 | >1000 |
| Acalabrutinib | Covalent, Irreversible | ~3 - 8 | >1000 |
| Zanubrutinib | Covalent, Irreversible | ~0.2 - 2 | >1000 |
| Pirtobrutinib (LOXO-305) | Non-covalent, Reversible | ~0.4 | ~0.4 |
| Nemtabrutinib (ARQ 531) | Non-covalent, Reversible | ~0.28 | ~0.85 |
Note: IC50 values can vary depending on the assay conditions.
Key Experimental Protocols
Below are detailed methodologies for key experiments to assess the efficacy of Btk inhibitors.
Protocol 1: Western Blot for Btk Phosphorylation
This protocol allows for the detection of the phosphorylation status of Btk at Y223, a key indicator of its activation state.
-
Cell Lysis:
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Btk (Y223) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total Btk and a loading control like GAPDH or β-actin.
-
Protocol 2: Cell Viability Assay (MTT or MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound and incubate for 24-72 hours.
-
-
Reagent Addition:
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
For MTT assays, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.
-
Protocol 3: In Vitro Btk Kinase Assay
This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified Btk.
-
Reaction Setup:
-
In a 96-well or 384-well plate, add recombinant Btk enzyme to a kinase assay buffer.
-
-
Inhibitor Addition:
-
Add serial dilutions of this compound to the wells and incubate for a short period to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Initiate the kinase reaction by adding a mixture of a Btk-specific substrate and ATP.
-
-
Detection:
-
After a defined incubation period, stop the reaction and measure the amount of product formed. This can be done using various methods, such as luminescence-based assays that quantify the amount of ADP produced (e.g., ADP-Glo™).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
-
Visualizations
Btk Signaling Pathway
References
Troubleshooting Btk-IN-25 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Btk-IN-25, a potent and selective Bruton's tyrosine kinase (Btk) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase.[1][2] Btk is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, maturation, differentiation, proliferation, and survival.[1][3][4] By inhibiting Btk, this compound blocks downstream signaling pathways, including PI3K, MAPK, and NF-κB, thereby impeding the functions of B-cells.[1]
Q2: What are the common off-target effects observed with Btk inhibitors?
A2: While second-generation Btk inhibitors are designed for increased selectivity, off-target effects can still occur.[5][6] For some first-generation inhibitors like ibrutinib, off-target effects can include cardiovascular toxicities such as atrial fibrillation and hypertension, as well as hemorrhage.[6][7] These are often due to the inhibition of other kinases.[7] Non-covalent inhibitors are generally reported to have fewer off-target biological effects.[8] Researchers should always perform control experiments to assess the potential contribution of off-target effects in their specific model system.
Q3: How can resistance to Btk inhibitors like this compound develop?
A3: Resistance to Btk inhibitors can emerge through various mechanisms. A common cause is the acquisition of mutations in the BTK gene, particularly at the Cys481 residue, which is the binding site for covalent inhibitors.[1][4][9] Mutations at other sites, such as T474 and L528W, have also been identified and can confer resistance to both covalent and non-covalent inhibitors.[10] Additionally, mutations in downstream signaling molecules like PLCγ2 can also lead to resistance.[4]
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
High variability between experimental replicates is a common challenge. The source of this variability can be multifaceted, ranging from reagent handling to experimental design.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent Compound Concentration | Verify stock solution concentration and dilution series. | Prepare fresh stock solutions of this compound. Use calibrated pipettes for dilutions. Perform a concentration-response curve in every experiment. |
| Cell Culture Inconsistency | Monitor cell health, passage number, and density. | Maintain a consistent cell passage number for experiments. Ensure cells are in the logarithmic growth phase. Seed cells at a consistent density. |
| Assay Timing and Incubation | Standardize all incubation times and experimental timelines. | Use a timer for all critical incubation steps. Process all samples in a consistent order. |
| Reagent Quality | Check the quality and storage conditions of all reagents. | Aliquot reagents to avoid repeated freeze-thaw cycles. Use fresh media and supplements. |
Issue 2: Poor Solubility of this compound
Small molecule inhibitors can sometimes have limited solubility in aqueous solutions, leading to inaccurate concentrations and unreliable results.
Solubility and Formulation Data for a Similar Btk Inhibitor (Btk-IN-1):
| Solvent | Solubility | Notes |
| DMSO | 95 mg/mL (246.84 mM)[11] | Sonication is recommended to aid dissolution.[11] |
| Water | Insoluble[12] | |
| Ethanol | Insoluble[12] |
Recommendations for this compound:
-
Stock Solution: Prepare a high-concentration stock solution in 100% DMSO.[11] Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[11][13]
-
Working Solution: For cell-based assays, the final concentration of DMSO should typically be kept below 0.1% to avoid solvent-induced toxicity.[11] Perform a vehicle control experiment to assess the effect of the solvent on your cells.
-
In Vivo Formulation: For animal studies, a common formulation involves dissolving the compound in DMSO, followed by dilution with agents like PEG300, Tween 80, and saline.[11][14] However, the optimal formulation should be determined empirically for your specific animal model and route of administration.
Issue 3: Unexpected Cellular Phenotypes or Off-Target Effects
Observing cellular effects that are inconsistent with Btk inhibition may indicate off-target activity or other experimental artifacts.
Troubleshooting Workflow:
Caption: Troubleshooting decision tree for unexpected cellular phenotypes.
Experimental Protocols
Protocol 1: Western Blot for Btk Activation
This protocol assesses the inhibitory activity of this compound by measuring the phosphorylation of Btk and its downstream target, PLCγ2.
Materials:
-
Cell lysates
-
Primary antibodies (anti-phospho-Btk, anti-total-Btk, anti-phospho-PLCγ2, anti-total-PLCγ2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer apparatus
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Western Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Btk Signaling Pathway:
References
- 1. mdpi.com [mdpi.com]
- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. List of BTK inhibitors (Bruton Tyrosine Kinase Inhibitor) - Drugs.com [drugs.com]
- 4. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Second-generation BTK inhibitors hit the treatment bullseye with fewer off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajmc.com [ajmc.com]
- 7. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BTK inhibitor (Bristol Myers Squibb) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Targeted Drug Delivery Strategies in Overcoming Antimicrobial Resistance: Advances and Future Directions | MDPI [mdpi.com]
- 10. ashpublications.org [ashpublications.org]
- 11. BTK IN-1 | BTK | TargetMol [targetmol.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medkoo.com [medkoo.com]
- 14. BTK-IN-11 | TargetMol [targetmol.com]
Optimizing BTK Inhibitor Concentration for Maximum Efficacy: A Technical Support Guide
Disclaimer: The following technical support guide provides a general framework for optimizing the concentration of a novel or generic Bruton's tyrosine kinase (BTK) inhibitor. The specific compound "Btk-IN-25" is not sufficiently documented in publicly available scientific literature to provide specific recommendations. The information herein is based on established principles for working with BTK inhibitors and should be adapted based on empirical data obtained for your specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a BTK inhibitor?
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling pathways.[1][2][3] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to the activation of downstream signaling cascades, including the phospholipase C gamma 2 (PLCγ2), nuclear factor-κB (NF-κB), and mitogen-activated protein kinase (MAPK) pathways.[2][4] These pathways are essential for B-cell proliferation, survival, and differentiation. BTK inhibitors block the kinase activity of BTK, thereby preventing this downstream signaling and inhibiting the growth and survival of B-cells.[4]
Q2: What is a typical starting concentration range for a novel BTK inhibitor in in-vitro assays?
For a novel BTK inhibitor, it is recommended to start with a broad concentration range to determine the half-maximal inhibitory concentration (IC50). A typical starting range for an initial dose-response experiment would be from 0.1 nM to 10 µM. This wide range helps to capture the full inhibitory curve and accurately determine the IC50 value for your specific cell line and assay.
Q3: How do I determine the optimal concentration for my specific cell line?
The optimal concentration of a BTK inhibitor is cell-line dependent. It is crucial to perform a dose-response experiment using a relevant assay, such as a cell viability assay (e.g., MTT or CellTiter-Glo®) or a target engagement assay (e.g., Western blot for phosphorylated BTK). The concentration that provides the desired biological effect (e.g., >90% inhibition of BTK phosphorylation or significant reduction in cell viability) with minimal off-target effects should be selected for subsequent experiments.
Q4: What are the common solvents for reconstituting and diluting BTK inhibitors?
Most small molecule inhibitors, including BTK inhibitors, are soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in your experiments is low (typically <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells. | - Inconsistent cell seeding. - Pipetting errors during inhibitor dilution. - Edge effects in the multi-well plate. | - Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and perform serial dilutions carefully. - Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant inhibition observed even at high concentrations. | - The cell line may be insensitive to BTK inhibition. - The inhibitor may be inactive or degraded. - The experimental endpoint is not dependent on BTK signaling. | - Confirm that your cell line expresses BTK and relies on the BCR signaling pathway for survival. - Verify the integrity and activity of your inhibitor stock. - Use a positive control (a known BTK inhibitor) and a direct target engagement assay (e.g., phospho-BTK Western blot). |
| Significant cell death observed in the vehicle control (DMSO). | - DMSO concentration is too high. - The cell line is particularly sensitive to DMSO. | - Ensure the final DMSO concentration is below 0.1%. - Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your specific cell line. |
| Inconsistent results between experiments. | - Variation in cell passage number or confluency. - Differences in incubation time with the inhibitor. - Lot-to-lot variability of the inhibitor. | - Use cells within a consistent passage number range and seed them at a consistent density. - Standardize all incubation times. - If possible, use the same lot of the inhibitor for a series of related experiments. |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
Objective: To determine the concentration of the BTK inhibitor that inhibits cell proliferation by 50%.
Materials:
-
BTK inhibitor stock solution (10 mM in DMSO)
-
Appropriate cancer cell line (e.g., a B-cell lymphoma line)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
MTT reagent (or other viability assay reagent)
-
Plate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of the BTK inhibitor in complete culture medium. A common starting range is 10 µM to 0.1 nM. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add 100 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add the viability assay reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Read the absorbance or luminescence on a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for BTK Target Engagement
Objective: To assess the inhibition of BTK phosphorylation at a specific concentration of the inhibitor.
Materials:
-
BTK inhibitor stock solution (10 mM in DMSO)
-
Appropriate cell line
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot imaging system
Methodology:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of the BTK inhibitor (e.g., based on the IC50 from the viability assay) and a vehicle control for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-phospho-BTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-BTK antibody as a loading control.
-
Quantify the band intensities to determine the percentage of BTK phosphorylation inhibition.
Data Presentation
Table 1: Example Dose-Response Data for a Novel BTK Inhibitor in a B-cell Lymphoma Cell Line
| Concentration (nM) | % Inhibition of Cell Viability (Mean ± SD) | % Inhibition of pBTK (Tyr223) (Mean ± SD) |
| 0.1 | 5.2 ± 1.8 | 10.5 ± 3.2 |
| 1 | 25.6 ± 4.5 | 45.1 ± 6.8 |
| 10 | 52.1 ± 3.9 | 88.9 ± 4.1 |
| 100 | 85.4 ± 2.7 | 95.2 ± 2.5 |
| 1000 | 92.3 ± 1.9 | 98.1 ± 1.7 |
| 10000 | 95.1 ± 1.5 | 99.0 ± 1.1 |
Visualizations
Caption: Simplified diagram of the BTK signaling pathway.
Caption: Experimental workflow for determining the optimal concentration.
References
Technical Support Center: Btk-IN-25 Off-Target Effects in Cell Lines
Important Notice: Information regarding a specific Bruton's tyrosine kinase (BTK) inhibitor designated "Btk-IN-25" is not available in the public domain or published scientific literature as of November 2025. The following troubleshooting guide and FAQs are based on general principles of BTK inhibitor off-target effects observed with other known molecules in this class. Researchers using "this compound" should consult any internal documentation or specific kinase profiling data provided by the manufacturer for accurate information.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for BTK inhibitors?
A1: Off-target effects refer to the unintended interaction of a drug with proteins other than its intended target. For Bruton's tyrosine kinase (BTK) inhibitors, the primary target is the BTK protein, which is crucial for B-cell development and signaling.[1][2][3] However, many kinase inhibitors can bind to other kinases with similar structural features in their ATP-binding pockets. These off-target interactions can lead to unexpected cellular responses, toxicity, or side effects that are independent of BTK inhibition.[1][4] For instance, the first-generation BTK inhibitor ibrutinib is known to have off-target effects on kinases like TEC, EGFR, and CSK, which have been associated with adverse events such as bleeding and atrial fibrillation.[4][5]
Q2: I am observing unexpected toxicity or a phenotype in my cell line after treatment with a BTK inhibitor that doesn't align with known BTK signaling pathways. What could be the cause?
A2: This is a common scenario that may point towards off-target effects. The unexpected phenotype could be due to the inhibition of one or more other kinases that are important for the specific biology of your cell line. It is also possible that the observed toxicity is not related to kinase inhibition but to other chemical properties of the compound.
Q3: How can I determine if the effects I'm seeing are due to off-target activity of my BTK inhibitor?
A3: To investigate potential off-target effects, a multi-pronged approach is recommended:
-
Consult Kinase Profiling Data: The most direct way is to obtain a kinase selectivity profile for the specific inhibitor you are using. This data, often generated through large-scale in vitro kinase screening panels, will show the inhibitory activity of the compound against a wide range of kinases.
-
Use a Structurally Unrelated BTK Inhibitor: If a different BTK inhibitor with a distinct chemical scaffold elicits the same on-target phenotype but not the unexpected off-target effect, it strengthens the hypothesis that the latter is due to the specific off-target profile of the initial inhibitor.
-
Rescue Experiments: If you hypothesize that a specific off-target kinase is responsible for the observed phenotype, you may be able to "rescue" the effect by expressing a drug-resistant mutant of that off-target kinase in your cells.
-
Western Blot Analysis: You can probe for the phosphorylation status of known substrates of suspected off-target kinases to see if their activity is modulated by the BTK inhibitor.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot experiments when off-target effects of a BTK inhibitor are suspected.
Problem: Unexpected Cell Death or Reduced Viability
| Potential Cause | Suggested Troubleshooting Steps |
| Off-target inhibition of essential survival kinases. | 1. Review the kinase selectivity profile of the inhibitor for potent activity against known pro-survival kinases (e.g., certain members of the SRC, AKT, or MAPK families). 2. Perform a dose-response curve and compare the IC50 for cell viability with the IC50 for BTK inhibition in your cell line. A significant discrepancy may suggest off-target toxicity. 3. Use a more selective, second-generation BTK inhibitor (if available) as a control to see if the toxicity is mitigated.[1][6] |
| General cellular toxicity unrelated to kinase inhibition. | 1. Test the vehicle control (e.g., DMSO) at the same concentration to rule out solvent effects. 2. Perform a cell cycle analysis to see if the compound induces arrest at a specific phase, which can provide clues about the mechanism of toxicity. |
Problem: Unexplained Changes in Signaling Pathways
| Potential Cause | Suggested Troubleshooting Steps |
| Inhibition of kinases upstream or downstream of BTK in a non-canonical pathway. | 1. Analyze the phosphorylation status of key signaling nodes in pathways commonly affected by off-target kinase inhibition (e.g., AKT, ERK, JNK) using western blotting. 2. Use pathway-specific inhibitors or activators to dissect the observed signaling changes. |
| The BTK inhibitor is affecting a signaling pathway independent of BTK. | 1. Create a BTK knockout or knockdown cell line using CRISPR/Cas9 or shRNA. Treat these cells with the inhibitor. If the signaling effect persists in the absence of BTK, it is definitively an off-target effect. 2. Compare the effects with other known inhibitors of the suspected off-target kinase. |
Experimental Protocols
Protocol 1: Western Blot Analysis for On-Target and Off-Target Kinase Activity
-
Cell Treatment: Plate your cell line of interest and allow for adherence/acclimatization. Treat cells with varying concentrations of the BTK inhibitor (and vehicle control) for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-BTK (to confirm on-target activity), total BTK, phospho-substrates of suspected off-target kinases, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: On-target vs. off-target effects of a BTK inhibitor.
Caption: Workflow for troubleshooting unexpected experimental outcomes.
References
- 1. ajmc.com [ajmc.com]
- 2. Novel Bruton’s Tyrosine Kinase (BTK) substrates for time-resolved luminescence assays | bioRxiv [biorxiv.org]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Managing toxicities of Bruton tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-Target Effects of Cancer Therapy on Development of Therapy-Induced Arrhythmia: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Second-generation BTK inhibitors hit the treatment bullseye with fewer off-target effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the signal-to-noise ratio in Btk-IN-25 assays
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers improve the signal-to-noise ratio (S/N) in assays involving the Bruton's tyrosine kinase (Btk) inhibitor, Btk-IN-25.
Frequently Asked Questions (FAQs)
Q1: My signal-to-noise (S/N) ratio is consistently low (e.g., <3). What are the most common causes?
A low S/N ratio can stem from either a weak signal or high background. The first step is to determine which is the primary contributor by evaluating your positive and negative controls. Common causes include suboptimal reagent concentrations (especially antibodies), insufficient washing, inappropriate buffer composition, or incorrect instrument settings. A systematic approach to troubleshooting is recommended.
Q2: I'm observing a very high background signal in my assay. How can I reduce it?
High background noise can obscure the specific signal from your experiment. Consider the following troubleshooting steps:
-
Increase Wash Steps: Insufficient washing can leave behind unbound detection reagents. Increase the number and/or duration of wash steps.
-
Optimize Blocking: Inadequate blocking of non-specific sites is a frequent cause of high background. Titrate your blocking buffer concentration and consider testing different types of blocking agents (e.g., BSA vs. non-fat milk).
-
Check Antibody Concentration: Excessively high concentrations of primary or secondary antibodies can lead to non-specific binding. Perform an antibody titration to find the optimal concentration that maximizes signal without elevating background.[1][2]
-
Review Reagent Quality: Ensure all reagents, especially antibodies and substrates, are not expired and have been stored correctly. Recombinant antibodies can offer better lot-to-lot consistency.[3]
Q3: The signal from my positive control is weak. What should I check?
A weak signal can make it difficult to distinguish from background noise. Here are potential solutions:
-
Verify Reagent Activity: Confirm the activity of the Btk enzyme and the integrity of the substrate. Ensure ATP is present at the optimal concentration for the kinase reaction.[4]
-
Optimize Incubation Times: Both the kinase reaction and antibody incubation times may need optimization. Insufficient incubation can lead to an incomplete reaction or weak detection.
-
Check Detection Reagent: For assays using enzymatic reporters (like HRP or AP), ensure the substrate has not expired and is protected from light. For fluorescence-based assays, check the excitation and emission settings on your plate reader.[5]
-
Adjust Focal Height: For plate reader-based measurements, particularly in cell-based assays, optimizing the focal height to the layer of interest (e.g., the bottom of the well for adherent cells) can significantly improve signal intensity.[5]
Q4: How do I determine the optimal antibody concentration for my assay?
The optimal antibody concentration provides the best dynamic range (the difference between the maximum signal and background). This is determined empirically through a "checkerboard" or matrix titration.[1] In this method, you test a range of dilutions for both the primary (or capture) antibody and the secondary (or detection) antibody simultaneously to identify the combination that yields the highest S/N ratio.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving low signal-to-noise issues in your this compound assay.
Caption: A troubleshooting decision tree for low S/N assays.
Data Presentation: Optimizing Assay Parameters
Proper optimization of reagents is critical. The following tables provide examples of how to structure data from key optimization experiments.
Table 1: Example of a Detection Antibody Titration
This experiment aims to find the antibody dilution that maximizes the S/N ratio. The positive control is an active Btk reaction, and the negative control has no enzyme.
| Detection Ab Dilution | Positive Control (Signal) | Negative Control (Background) | Signal-to-Noise (S/N) Ratio |
| 1:500 | 95,000 | 15,000 | 6.3 |
| 1:1,000 | 88,000 | 8,000 | 11.0 |
| 1:2,000 | 75,000 | 4,500 | 16.7 |
| 1:4,000 | 45,000 | 2,500 | 18.0 |
| 1:8,000 | 25,000 | 2,000 | 12.5 |
Table 2: Example of this compound Dose-Response Data
This table shows typical data from an inhibitor titration experiment after assay optimization. The IC₅₀ value represents the concentration of an inhibitor where the response is reduced by half.
| This compound Conc. (nM) | Btk Activity (% of Control) |
| 0 | 100.0 |
| 1 | 92.5 |
| 5 | 75.1 |
| 10 | 52.3 |
| 25 | 28.4 |
| 50 | 15.6 |
| 100 | 8.2 |
| 500 | 4.1 |
Result: The calculated IC₅₀ for this compound in this assay is approximately 10 nM.
Btk Signaling Pathway Overview
This compound is a covalent inhibitor that targets a cysteine residue (Cys481) in the ATP-binding pocket of Btk, thereby blocking its kinase activity.[6] Understanding the Btk signaling pathway is crucial for designing relevant cell-based assays. Btk is a key component downstream of the B-cell receptor (BCR) and other signaling pathways.[7][8]
Caption: Simplified Btk signaling pathway and the action of this compound.
Experimental Protocol
This section provides a detailed methodology for a representative cell-based phospho-Btk assay using a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, such as LanthaScreen™.[9][10][11][12][13] This type of assay is commonly used to measure inhibitor potency in a cellular context.
Objective: To determine the IC₅₀ of this compound by measuring the inhibition of Btk autophosphorylation at Tyr223 in a relevant human B-cell line (e.g., Ramos).
Materials:
-
Cells: Ramos cells (human Burkitt's lymphoma)
-
Inhibitor: this compound, prepared in DMSO
-
Reagents:
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulant: Anti-human IgM antibody
-
Lysis buffer
-
TR-FRET detection reagents:
-
Terbium (Tb)-labeled anti-phospho-Btk (pTyr223) antibody (donor)
-
Fluorescein-labeled anti-Btk antibody (acceptor)
-
-
-
Equipment:
-
384-well white assay plates
-
Multichannel pipettes
-
TR-FRET compatible plate reader
-
Methodology:
-
Cell Plating:
-
Harvest Ramos cells and resuspend in serum-free medium to a concentration of 2.5 x 10⁶ cells/mL.
-
Dispense 8 µL of the cell suspension into each well of a 384-well plate (20,000 cells/well).
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in serum-free medium. The final DMSO concentration should not exceed 0.5%.
-
Add 4 µL of the diluted inhibitor to the wells containing cells. Include "DMSO only" wells for the 0% inhibition control.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Cell Stimulation:
-
Prepare the anti-human IgM stimulant in serum-free medium.
-
Add 4 µL of the stimulant to all wells except for the "unstimulated" negative controls (which receive 4 µL of medium instead).
-
Incubate the plate at 37°C for 10 minutes.
-
-
Cell Lysis and Antibody Addition:
-
Prepare the lysis buffer containing the Tb-labeled phospho-Btk antibody and the Fluorescein-labeled Btk antibody.
-
Add 20 µL of this lysis/detection mix to all wells.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible reader.
-
Measure the emission at two wavelengths: ~520 nm (FRET/acceptor) and ~495 nm (Terbium/donor).[10]
-
The TR-FRET ratio (Emission at 520 nm / Emission at 490 nm) is calculated for each well. This ratiometric measurement helps to minimize well-to-well variation.[9]
-
-
Data Analysis:
-
Normalize the data using the 0% inhibition (stimulated, DMSO only) and 100% inhibition (unstimulated, DMSO only) controls.
-
Plot the normalized percent inhibition against the log concentration of this compound.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
References
- 1. ELISA Guide; Part 3: ELISA Optimization [jacksonimmuno.com]
- 2. Procedure and Key Optimization Strategies for an Automated Capillary Electrophoretic-based Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. LanthaScreen Technology Overview | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. LanthaScreen Cellular Assays | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Overcoming Resistance to Btk Inhibitors in Long-Term Studies
Disclaimer: A thorough search for the specific compound "Btk-IN-25" did not yield any publicly available information. It is possible that this is an internal designation, a misnomer, or a compound not yet described in scientific literature. The following technical support guide has been created based on extensive data from well-characterized Bruton's tyrosine kinase (Btk) inhibitors and is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming resistance to this class of therapeutic agents in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to covalent Btk inhibitors?
A1: The most frequently observed mechanism of acquired resistance to first-generation, covalent Btk inhibitors like ibrutinib is the acquisition of a mutation in the BTK gene itself. The most common of these is a cysteine-to-serine substitution at position 481 (C481S).[1][2] This mutation prevents the covalent binding of the inhibitor to Btk, thereby reducing its efficacy. Other, less common mutations in BTK have also been identified.[1][2] A second common mechanism involves mutations in PLCG2 (Phospholipase C Gamma 2), a downstream signaling molecule from Btk.[3][4] These are typically gain-of-function mutations that allow for B-cell receptor (BCR) pathway activation even in the presence of Btk inhibition.
Q2: My cells are developing resistance to a covalent Btk inhibitor, but I can't find a C481S mutation. What other mechanisms could be at play?
A2: While the C481S mutation is common, it is not the only way cells can become resistant. Other potential mechanisms include:
-
Other BTK mutations: Less frequent mutations in the Btk protein can also confer resistance.[1][2]
-
Mutations in downstream signaling pathways: As mentioned, gain-of-function mutations in PLCG2 can bypass the need for Btk activity.[3][4]
-
Activation of parallel signaling pathways: Cells can upregulate other signaling pathways to compensate for the loss of Btk signaling, such as the PI3K/Akt/mTOR or MAPK pathways.[1]
-
Epigenetic changes: Alterations in gene expression patterns can lead to a state of resistance without any genetic mutations in the primary target pathway.
-
Tumor microenvironment factors: Stromal cells or other components of the tumor microenvironment can provide survival signals to cancer cells, reducing their dependency on Btk signaling.
Q3: What are non-covalent Btk inhibitors, and can they overcome resistance to covalent inhibitors?
A3: Non-covalent (reversible) Btk inhibitors are a newer class of drugs that bind to Btk without forming a permanent covalent bond. Because they do not rely on binding to the cysteine at position 481, they can be effective against cells that have developed the C481S resistance mutation.[1][4] Pirtobrutinib is an example of a non-covalent Btk inhibitor that has shown efficacy in patients who have developed resistance to covalent inhibitors.[2] However, resistance to non-covalent inhibitors can also emerge through different mutations in the BTK gene.[2]
Q4: What are Btk degraders and how do they differ from inhibitors?
A4: Btk degraders, such as proteolysis-targeting chimeras (PROTACs), represent a novel therapeutic strategy.[5][6] Instead of just inhibiting the kinase activity of the Btk protein, these molecules are designed to target the Btk protein for complete degradation by the cell's own protein disposal machinery (the proteasome).[5][6] This approach can be effective regardless of the mutational status of Btk and can overcome resistance to both covalent and non-covalent inhibitors.[5]
Q5: What are some combination therapy strategies to overcome or prevent Btk inhibitor resistance?
A5: Combining a Btk inhibitor with another therapeutic agent is a promising strategy to enhance efficacy and prevent the emergence of resistance. Some approaches include:
-
Combination with BCL-2 inhibitors (e.g., venetoclax): This dual-pronged attack targets both the B-cell receptor signaling pathway and the intrinsic apoptotic pathway.
-
Combination with PI3K inhibitors: This can block a key parallel signaling pathway that can be upregulated in resistant cells.[4]
-
Combination with anti-CD20 antibodies (e.g., rituximab): This adds an immune-mediated mechanism of cell killing.
-
Combination with other kinase inhibitors: Targeting other kinases in the BCR pathway or related pathways can create a more comprehensive blockade.
Troubleshooting Guides
Problem 1: Decreased efficacy of a covalent Btk inhibitor in a long-term cell culture experiment.
| Possible Cause | Suggested Action |
| Development of Resistance | 1. Sequence the BTK and PLCG2 genes in your resistant cell line to check for common mutations (e.g., C481S in BTK, R665W, L845F, S707Y in PLCG2).2. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the IC50 of the inhibitor in the resistant line compared to the parental line.3. Analyze downstream signaling pathways via Western blot. Check for reactivation of phosphorylated Btk, PLCγ2, and Akt in the presence of the inhibitor. |
| Compound Degradation | 1. Verify the stability of your Btk inhibitor in your cell culture medium over the duration of the experiment.2. Prepare fresh stock solutions of the inhibitor. |
| Cell Line Contamination | 1. Perform mycoplasma testing. 2. Verify the identity of your cell line through short tandem repeat (STR) profiling. |
Problem 2: An in vivo tumor model is showing initial response to a Btk inhibitor, followed by relapse.
| Possible Cause | Suggested Action |
| Acquired Resistance in Tumor Cells | 1. Excise the relapsed tumor and establish a cell line from it, if possible.2. Perform genetic sequencing of BTK and PLCG2 on DNA extracted from the tumor tissue.3. Test the efficacy of a non-covalent Btk inhibitor or a Btk degrader on the relapsed tumor model. |
| Pharmacokinetic/Pharmacodynamic (PK/PD) Issues | 1. Measure the concentration of the Btk inhibitor in the plasma and tumor tissue of the animals over time to ensure adequate exposure.2. Assess Btk occupancy in peripheral blood mononuclear cells (PBMCs) or tumor cells to confirm target engagement. |
| Tumor Microenvironment-Mediated Resistance | 1. Analyze the cellular composition of the tumor microenvironment in relapsed versus responsive tumors using immunohistochemistry or flow cytometry.2. Investigate the expression of pro-survival cytokines within the tumor. |
Quantitative Data Summary
The following tables provide a summary of half-maximal inhibitory concentration (IC50) values for various Btk inhibitors against both wild-type and mutant Btk. These values are indicative of the potency of the inhibitors.
Table 1: IC50 Values of Covalent Btk Inhibitors
| Inhibitor | Btk Wild-Type IC50 (nM) | Btk C481S Mutant IC50 (nM) | Reference |
| Ibrutinib | 1.5 | ~1000 | [7][8] |
| Acalabrutinib | 5.1 | >1000 | [8] |
| Zanubrutinib | 0.5 | >1000 | [7][8] |
Table 2: IC50 Values of Non-Covalent Btk Inhibitors
| Inhibitor | Btk Wild-Type IC50 (nM) | Btk C481S Mutant IC50 (nM) | Reference |
| Rilzabrutinib | Not Specified | 1.2 | [7] |
| Fenebrutinib | Potent (exact value not specified) | Potent (exact value not specified) | [7] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Determination of Btk Inhibitor IC50 using a Cell Viability Assay
-
Cell Seeding: Seed your B-cell lymphoma cell line of interest in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a 2x serial dilution of your Btk inhibitor in culture medium. You should have a range of concentrations that will span the expected IC50 value. Also include a vehicle control (e.g., DMSO).
-
Treatment: Add 100 µL of the 2x inhibitor dilutions to the appropriate wells, resulting in a final volume of 200 µL and the desired final inhibitor concentrations.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., MTS or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the absorbance or luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus log inhibitor concentration. Use a non-linear regression analysis to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Btk Pathway Activation
-
Cell Treatment: Treat your B-cell lymphoma cells with the Btk inhibitor at various concentrations and for different time points. Include a positive control (e.g., stimulation with anti-IgM) and a negative control (unstimulated cells).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Btk (Y223), total Btk, phospho-PLCγ2 (Y759), total PLCγ2, phospho-Akt (S473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometric analysis can be performed to quantify the changes in protein phosphorylation.
Mandatory Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and mechanisms of resistance to Btk inhibitors.
Caption: Experimental workflow for investigating acquired resistance to Btk inhibitors.
Caption: Comparison of covalent and non-covalent Btk inhibitor mechanisms of action.
References
- 1. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to Bruton Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Resistance Mutations to BTK Inhibitors Originate From the NF-κB but Not From the PI3K-RAS-MAPK Arm of the B Cell Receptor Signaling Pathway [frontiersin.org]
- 4. onclive.com [onclive.com]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Bruton’s Tyrosine Kinase (BTK) inhibition with alternative doses of ibrutinib in subjects with Chronic Lymphocytic Leukemia (CLL) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Novel BTK Inhibitors Versus Ibrutinib in C481S Mutant Cells: A Methodological Guide
Researchers in the field of targeted cancer therapy are continuously seeking next-generation Bruton's tyrosine kinase (BTK) inhibitors that can overcome acquired resistance to first-in-class drugs like ibrutinib. A primary mechanism of ibrutinib resistance is the C481S mutation in the BTK enzyme, which prevents the covalent binding of the inhibitor. This guide provides a comprehensive framework for comparing the efficacy of novel BTK inhibitors, exemplified here as the hypothetical "Btk-IN-25," against ibrutinib, with a specific focus on their activity in cells harboring the C481S mutation.
While extensive searches for a specific compound designated "this compound" did not yield publicly available data, this guide presents the established methodologies and data presentation formats that are critical for such a comparative analysis. The information provided is based on existing literature for well-characterized BTK inhibitors and serves as a template for evaluating new chemical entities.
Introduction to BTK and Ibrutinib Resistance
Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cells.[1][2][3] Ibrutinib, a potent and irreversible BTK inhibitor, functions by forming a covalent bond with a cysteine residue at position 481 (C481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[1][4] This targeted therapy has revolutionized the treatment of various B-cell malignancies.[1][3][4]
However, a significant challenge in the long-term efficacy of ibrutinib is the emergence of acquired resistance, most commonly through a mutation that substitutes the cysteine at position 481 with a serine (C481S).[5][6][7] This mutation abrogates the ability of ibrutinib to form a covalent bond, thereby reducing its inhibitory potency and leading to disease relapse.[5][8] The development of new BTK inhibitors that can effectively target the C481S mutant is therefore a key objective in cancer drug discovery.
Performance Data: this compound (Hypothetical) vs. Ibrutinib
The following tables illustrate how quantitative data comparing a novel inhibitor to ibrutinib should be presented. The values for "this compound" are placeholders for actual experimental data.
Table 1: Biochemical Potency Against Wild-Type and C481S Mutant BTK
| Compound | Target | IC50 (nM) |
| Ibrutinib | Wild-Type BTK | 0.5 - 5 |
| C481S Mutant BTK | >1000 | |
| This compound | Wild-Type BTK | [Insert Data] |
| C481S Mutant BTK | [Insert Data] |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of BTK by 50% in a biochemical assay.
Table 2: Cellular Potency in Wild-Type and C481S Mutant Cell Lines
| Compound | Cell Line | Target | EC50 (nM) |
| Ibrutinib | Ramos (WT BTK) | BTK Phosphorylation | 1 - 10 |
| TMD8 (C481S BTK) | BTK Phosphorylation | >1000 | |
| This compound | Ramos (WT BTK) | BTK Phosphorylation | [Insert Data] |
| TMD8 (C481S BTK) | BTK Phosphorylation | [Insert Data] |
EC50 values represent the concentration of the inhibitor required to achieve 50% of the maximum effect in a cell-based assay, such as the inhibition of BTK autophosphorylation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key experiments used to characterize and compare BTK inhibitors.
Biochemical Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of purified BTK protein.
-
Reagents: Recombinant human BTK (wild-type and C481S mutant), ATP, a suitable peptide substrate (e.g., poly-Glu-Tyr), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test inhibitors (this compound and ibrutinib) in the kinase assay buffer.
-
In a 384-well plate, add the recombinant BTK enzyme to each well.
-
Add the diluted inhibitors to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specified period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular BTK Autophosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block BTK signaling within a cellular context by measuring the phosphorylation of BTK at Tyr223.
-
Cell Lines: Use B-cell lymphoma cell lines such as Ramos (expressing wild-type BTK) and engineered or patient-derived cell lines expressing the C481S BTK mutation (e.g., TMD8).
-
Procedure:
-
Culture the cells to the desired density.
-
Treat the cells with varying concentrations of the inhibitors (this compound and ibrutinib) for a specified duration (e.g., 2 hours).
-
Stimulate the B-cell receptor pathway by adding an anti-IgM antibody for a short period (e.g., 10 minutes) to induce BTK autophosphorylation.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated BTK (p-BTK Tyr223) and total BTK.
-
Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate to visualize the protein bands.
-
Quantify the band intensities to determine the extent of inhibition of BTK phosphorylation.
-
Cell Viability Assay
This assay determines the effect of the inhibitors on the proliferation and survival of cancer cells.
-
Cell Lines: Use relevant B-cell malignancy cell lines with wild-type and C481S mutant BTK.
-
Procedure:
-
Seed the cells in 96-well plates.
-
Treat the cells with a range of inhibitor concentrations.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Assess cell viability using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Measure the luminescence using a plate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.
-
Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental procedures.
Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition.
Caption: Workflow for comparing BTK inhibitor potency.
References
- 1. Discovery of a Potent, Covalent BTK Inhibitor for B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SOHO State of the Art Updates and Next Questions | Covalent Bruton's Tyrosine Kinase Inhibitors in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. mdpi.com [mdpi.com]
- 7. BTK inhibitor 16 [PMID: 30122225] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
Head-to-head comparison of Btk-IN-25 and other non-covalent BTK inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of Bruton's tyrosine kinase (BTK) inhibition is rapidly evolving, with a new wave of non-covalent inhibitors showing promise in overcoming the resistance mechanisms that limit the efficacy of their covalent predecessors. This guide provides a detailed, data-driven comparison of key non-covalent BTK inhibitors in clinical development: pirtobrutinib, nemtabrutinib (MK-1026), and fenebrutinib.
While this guide aims to be a comprehensive resource, it is important to note the absence of publicly available preclinical or clinical data for a compound designated "Btk-IN-25." Extensive searches have not yielded specific experimental results for this inhibitor. Therefore, a direct head-to-head comparison with this compound cannot be provided at this time. The following sections focus on the available data for the aforementioned inhibitors.
Performance Data at a Glance
The following tables summarize the key quantitative data for pirtobrutinib, nemtabrutinib, and fenebrutinib, offering a clear comparison of their biochemical potency, cellular activity, and selectivity.
Table 1: Biochemical Potency Against Wild-Type and Mutant BTK
| Inhibitor | BTK (Wild-Type) IC50 (nM) | BTK (C481S Mutant) IC50 (nM) | Data Source |
| Pirtobrutinib | 3.2 | 1.4 | [1] |
| Nemtabrutinib (MK-1026) | 0.85 | 0.39 | [2] |
| Fenebrutinib | 2 | Not specified | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity of Non-Covalent BTK Inhibitors
| Inhibitor | Cell Line | Cellular Assay | IC50 (nM) | Data Source |
| Pirtobrutinib | REC-1 (Mantle Cell Lymphoma) | Cytokine Secretion Reduction | 2.6 - 6.1 | [4] |
| Nemtabrutinib (MK-1026) | CLL Cell Lines | Anti-proliferative Activity | 389 (median) | [5] |
| Nemtabrutinib (MK-1026) | MCL Cell Lines | Anti-proliferative Activity | 627 (median) | [5] |
| Fenebrutinib | Human Whole Blood | B-cell CD69 Expression | 8 | [3] |
Table 3: Kinase Selectivity Profile
| Inhibitor | Kinases Inhibited >50% at 1 µM (out of total screened) | Selectivity Fold vs. BTK (for selected off-targets) | Data Source |
| Pirtobrutinib | 9 out of >400 | >300-fold for 98% of kinases | [1][6] |
| Nemtabrutinib (MK-1026) | Not specified in detail, but noted to inhibit SRC, ERK, and AKT | Less selective than other non-covalent BTKi | [2] |
| Fenebrutinib | 3 out of 286 | Bmx: 153-fold, Fgr: 168-fold, Src: 131-fold | [7] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate processes of cellular signaling and experimental design is crucial for a deeper understanding of BTK inhibition. The following diagrams, generated using the DOT language, illustrate the BTK signaling pathway and a general workflow for characterizing BTK inhibitors.
Caption: BTK signaling pathway initiated by B-cell receptor activation.
References
- 1. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 3. dialogorochecac.com [dialogorochecac.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Updated Data from the BRUIN Phase 1/2 Study of Pirtobrutinib in Chronic Lymphocytic Leukemia and Mantle Cell Lymphoma Presented at the 2023 ASH Annual Meeting [prnewswire.com]
- 7. selleckchem.com [selleckchem.com]
Validating the On-Target Effects of Novel BTK Inhibitors: A Comparative Guide Featuring CRISPR-Cas9
For researchers, scientists, and drug development professionals, establishing the precise on-target efficacy of a novel kinase inhibitor is a critical step in preclinical development. This guide provides a framework for validating the on-target effects of a hypothetical Bruton's tyrosine kinase (BTK) inhibitor, Btk-IN-25, using the revolutionary CRISPR-Cas9 gene-editing technology. By presenting a direct comparison with established BTK inhibitors and detailing robust experimental protocols, this document serves as a comprehensive resource for rigorous preclinical assessment.
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is a validated therapeutic target for various B-cell malignancies and autoimmune diseases.[1][2][3] The advent of targeted inhibitors has transformed the treatment landscape for these conditions. However, ensuring that a novel inhibitor, such as our placeholder this compound, exerts its therapeutic effect through specific engagement with BTK, while minimizing off-target activity, is paramount for its clinical success and safety. The CRISPR-Cas9 system offers an unparalleled method to create a clean genetic background to test such specificity.
Comparative Analysis of BTK Inhibitors
A crucial aspect of validating a new drug candidate is to benchmark its performance against existing alternatives. The following table summarizes key potency and selectivity data for several well-characterized BTK inhibitors. While specific data for "this compound" is not publicly available, this comparative data provides a reference for the performance metrics that should be evaluated.
| Inhibitor | Type | Target | IC50 (BTK) | Off-Target Kinases of Note |
| This compound (Hypothetical) | Covalent/Non-covalent | BTK | To be determined | To be determined |
| Ibrutinib | Covalent (irreversible) | BTK | 0.5 nM | EGFR, TEC, ITK, SRC family |
| Acalabrutinib | Covalent (irreversible) | BTK | 3 nM | More selective than ibrutinib |
| Zanubrutinib | Covalent (irreversible) | BTK | <1 nM | More selective than ibrutinib |
| Pirtobrutinib | Non-covalent (reversible) | BTK | 3.3 nM | Highly selective |
| Fenebrutinib | Non-covalent (reversible) | BTK | 1.8 nM | Highly selective |
This table is compiled from publicly available data and is intended for comparative purposes.[4][5][6][7] The specific values can vary based on the assay conditions.
Validating On-Target Effects of this compound using CRISPR-Cas9
The fundamental principle behind using CRISPR-Cas9 for on-target validation is to compare the cellular effects of the inhibitor in the presence and absence of its intended target. By creating a cell line in which the BTK gene is knocked out, researchers can definitively attribute the inhibitor's activity to its interaction with the BTK protein.
Experimental Workflow
The following diagram illustrates the workflow for validating the on-target effects of this compound using CRISPR-Cas9.
Key Experimental Protocols
Below are detailed methodologies for the critical experiments in this validation process.
Generation of BTK Knockout Cell Lines using CRISPR-Cas9
Objective: To create a stable cell line lacking the BTK protein to serve as a negative control.
Materials:
-
A suitable B-cell lymphoma cell line (e.g., TMD8, Ramos).
-
Lentiviral vectors expressing Cas9 and single guide RNAs (sgRNAs) targeting the BTK gene.
-
Lipofectamine CRISPRMAX or electroporation system for transfection.
-
Puromycin or other selection antibiotic.
-
Antibodies for Western blotting (anti-BTK, anti-β-actin).
-
PCR primers for genomic DNA sequencing.
Protocol:
-
gRNA Design and Cloning: Design at least two sgRNAs targeting an early exon of the BTK gene to induce frameshift mutations. Clone the sgRNAs into a suitable lentiviral vector.
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA-expressing lentiviral vector and packaging plasmids. Harvest the virus-containing supernatant after 48-72 hours.
-
Transduction of B-cell Line: Transduce the target B-cell line with the lentivirus.
-
Selection: 48 hours post-transduction, select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: Isolate single cells into 96-well plates to generate clonal populations.
-
Validation of Knockout:
-
Genomic Level: Extract genomic DNA from expanded clones. PCR amplify the targeted region of the BTK gene and sequence to confirm the presence of insertions/deletions (indels).
-
Protein Level: Perform Western blotting on cell lysates from the clones to confirm the absence of the BTK protein.
-
Cell Viability and Proliferation Assays
Objective: To quantify the effect of this compound on the growth of wild-type (WT) and BTK knockout (KO) cells.
Materials:
-
WT and BTK KO B-cell lines.
-
This compound and other BTK inhibitors (e.g., ibrutinib) at various concentrations.
-
96-well cell culture plates.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
Protocol:
-
Cell Seeding: Seed WT and BTK KO cells in 96-well plates at an appropriate density.
-
Inhibitor Treatment: Treat the cells with a serial dilution of this compound and control inhibitors. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Measurement: Add the CellTiter-Glo® reagent to each well and measure luminescence according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the DMSO control and plot the dose-response curves to determine the IC50 values for each inhibitor in both cell lines. A significant rightward shift in the IC50 curve for the BTK KO cells compared to the WT cells indicates on-target activity.
Analysis of Downstream BTK Signaling
Objective: To assess the ability of this compound to inhibit the BTK signaling pathway.
Materials:
-
WT and BTK KO B-cell lines.
-
This compound and control inhibitors.
-
Anti-IgM antibody for BCR stimulation.
-
Antibodies for Western blotting (anti-phospho-BTK (Y223), anti-BTK, anti-phospho-PLCγ2 (Y759), anti-PLCγ2, anti-β-actin).
Protocol:
-
Cell Treatment: Pre-treat WT and BTK KO cells with this compound or control inhibitors for 1-2 hours.
-
BCR Stimulation: Stimulate the cells with anti-IgM antibody for 10-15 minutes.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Western Blotting: Perform Western blotting to detect the phosphorylation status of BTK and its downstream substrate PLCγ2.
-
Data Analysis: On-target inhibition by this compound should result in a dose-dependent decrease in the phosphorylation of BTK and PLCγ2 in WT cells, with no effect observed in the BTK KO cells.
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Conclusion
The combination of CRISPR-Cas9-mediated gene editing and traditional pharmacological assays provides a powerful and definitive approach to validating the on-target effects of novel kinase inhibitors like this compound. By demonstrating a clear dependence of the inhibitor's activity on the presence of its target protein, researchers can build a strong foundation for further preclinical and clinical development. This guide offers a robust framework for such validation studies, emphasizing the importance of direct comparison with existing therapies and the application of rigorous, well-controlled experimental protocols.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Discovery of potent, highly selective covalent irreversible BTK inhibitors from a fragment hit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Potency and Selectivity of BTK Inhibitors in Clinical Development for B-Cell Malignancies | Semantic Scholar [semanticscholar.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
The Rise of Non-Covalent BTK Inhibitors: Overcoming Ibrutinib Resistance in B-Cell Malignancies
A comparative analysis of next-generation Bruton's tyrosine kinase (BTK) inhibitors demonstrates significant efficacy in preclinical models of ibrutinib resistance. This guide provides a detailed comparison of these novel agents, focusing on their performance in cell lines harboring the most common ibrutinib-resistance mutation, BTK C481S.
The advent of the first-generation BTK inhibitor, ibrutinib, revolutionized the treatment landscape for various B-cell cancers. However, the emergence of acquired resistance, primarily through the C481S mutation in the BTK protein, has posed a significant clinical challenge. This mutation prevents the covalent binding of ibrutinib, rendering it ineffective. To address this, a new class of non-covalent, reversible BTK inhibitors has been developed. This guide focuses on a representative non-covalent inhibitor, ARQ 531 (Nemtabrutinib), and compares its efficacy against ibrutinib in both wild-type and ibrutinib-resistant settings.
Comparative Efficacy of BTK Inhibitors
The following tables summarize the in vitro potency of ibrutinib and the non-covalent inhibitor ARQ 531 against both wild-type (WT) BTK and the ibrutinib-resistant C481S mutant.
Table 1: Biochemical Potency of BTK Inhibitors (IC50, nM)
| Inhibitor | BTK Wild-Type (WT) IC50 (nM) | BTK C481S Mutant IC50 (nM) |
| Ibrutinib | 1.5 | >10,000 |
| ARQ 531 (Nemtabrutinib) | 0.85[1][2] | 0.39[1][2] |
Table 2: Cellular BTK Autophosphorylation Inhibition (IC50, nM)
| Inhibitor | HEK293 cells with WT BTK | HEK293 cells with BTK C481S |
| Ibrutinib | 6.2 | Minimal to no inhibition |
| Pirtobrutinib (LOXO-305) | 8.8[3] | 9.8[3] |
Note: Pirtobrutinib is another potent non-covalent BTK inhibitor with a similar mechanism of action to ARQ 531. Data for Pirtobrutinib is included here to further illustrate the efficacy of this class of inhibitors.
Mechanism of Action: Covalent vs. Non-Covalent Inhibition
The differential efficacy of these inhibitors stems from their distinct binding mechanisms to the BTK enzyme.
Ibrutinib forms an irreversible covalent bond with the cysteine residue at position 481 (Cys481) of the BTK enzyme. The C481S mutation substitutes this cysteine with a serine, preventing this covalent bond and leading to resistance. In contrast, non-covalent inhibitors like ARQ 531 do not rely on binding to Cys481. They bind reversibly to the ATP-binding pocket of BTK, maintaining their inhibitory activity regardless of the Cys481 status.[4][5]
B-Cell Receptor (BCR) Signaling Pathway
BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of malignant B-cells.
Experimental Protocols
The data presented in this guide were generated using established biochemical and cellular assays. Below are detailed methodologies for these key experiments.
Biochemical BTK Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified BTK protein.
Methodology:
-
Reagent Preparation: Recombinant human BTK (either wild-type or C481S mutant) is diluted in a kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT). A substrate peptide and ATP are also prepared in the assay buffer.[6]
-
Compound Addition: The test compounds (ARQ 531, ibrutinib) are serially diluted in DMSO and then added to the wells of a 384-well plate. A DMSO-only control is included.
-
Kinase Reaction: The kinase reaction is initiated by adding the BTK enzyme and ATP/substrate mixture to the wells containing the compounds.
-
Incubation: The plate is incubated at 30°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: A detection reagent, such as the ADP-Glo™ Kinase Assay reagent, is added to stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity.[6]
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to controls, and IC50 values are calculated using non-linear regression analysis.
Cellular BTK Autophosphorylation Assay
This cell-based assay assesses the ability of an inhibitor to block BTK activity within a cellular context by measuring the phosphorylation of BTK at tyrosine 223 (Y223).
Methodology:
-
Cell Culture and Treatment: HEK293 cells stably expressing either wild-type BTK or BTK C481S are cultured in appropriate media. The cells are treated with increasing concentrations of the BTK inhibitors for a set period (e.g., 2 hours).[3]
-
Cell Lysis: After treatment, the cells are washed and then lysed to extract total protein.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated BTK (p-BTK Y223) and total BTK.
-
Detection: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
Data Analysis: The intensity of the p-BTK bands is quantified and normalized to the total BTK levels. IC50 values are then determined by plotting the percentage of p-BTK inhibition against the inhibitor concentration.
Cell Viability/Proliferation Assay
This assay determines the cytotoxic or cytostatic effect of the inhibitors on cancer cell lines.
Methodology:
-
Cell Seeding: Ibrutinib-resistant cell lines (e.g., those derived from chronic lymphocytic leukemia patients with the BTK C481S mutation) are seeded in 96-well plates.[7]
-
Compound Treatment: The cells are treated with a range of concentrations of the BTK inhibitors or a vehicle control (DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 hours.
-
Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The results are normalized to the vehicle-treated cells, and the IC50 values, representing the concentration of the drug that inhibits cell viability by 50%, are calculated.
Conclusion
The preclinical data strongly support the superior efficacy of non-covalent BTK inhibitors, such as ARQ 531, in overcoming the most common mechanism of ibrutinib resistance. By maintaining potent inhibition of both wild-type and C481S mutant BTK, these next-generation inhibitors represent a promising therapeutic strategy for patients with B-cell malignancies who have developed resistance to covalent BTK inhibitors. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of novel BTK-targeting agents in the drug development pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Pirtobrutinib? [synapse.patsnap.com]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. promega.com [promega.com]
- 7. The BTK Inhibitor ARQ 531 Targets Ibrutinib Resistant CLL and Richter’s Transformation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Bruton's Tyrosine Kinase (BTK) Inhibitors: A Guide for Researchers
This guide provides a comparative analysis of Bruton's tyrosine kinase (BTK) inhibitors, offering a resource for researchers, scientists, and drug development professionals. The content summarizes key data from comparative studies, details relevant experimental protocols, and visualizes the core signaling pathway.
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-cells.[1][2] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[1][3] The development of BTK inhibitors has revolutionized the treatment landscape for several of these conditions.[4][5]
Comparative Efficacy and Safety of BTK Inhibitors
The clinical landscape of BTK inhibitors includes multiple generations of drugs, each with distinct profiles. Ibrutinib was the first-in-class covalent inhibitor, followed by second-generation inhibitors like acalabrutinib and zanubrutinib, designed for improved selectivity and reduced off-target effects.[4][5] More recently, non-covalent inhibitors and BTK protein degraders have emerged to address challenges such as acquired resistance.[5][6]
Below is a summary of comparative data for prominent BTK inhibitors.
Table 1: Comparison of Approved BTK Inhibitors
| Inhibitor | Generation/Type | Key Efficacy Findings | Common Adverse Events |
| Ibrutinib | First-generation covalent | Revolutionized treatment for CLL/SLL and other B-cell malignancies.[4] | Higher rates of atrial fibrillation, hypertension, bleeding, and diarrhea compared to second-generation inhibitors.[7][8] |
| Acalabrutinib | Second-generation covalent | Demonstrated non-inferiority to ibrutinib in some studies with a more favorable safety profile.[4] | Headache is a common side effect. Lower incidence of cardiovascular events compared to ibrutinib. |
| Zanubrutinib | Second-generation covalent | Showed superior progression-free survival compared to ibrutinib in relapsed/refractory CLL/SLL.[9] Associated with fewer cardiac adverse events.[9] | Neutropenia can be a significant side effect. |
| Pirtobrutinib | Third-generation non-covalent | Effective in patients with resistance mutations to covalent BTK inhibitors (e.g., C481S).[5] | Generally well-tolerated; fatigue and contusion are common. |
| Bexobrutideg (NX-2127) | BTK Degrader (PROTAC) | Shows promise in heavily pretreated patients, including those with prior BTK inhibitor exposure, by degrading the BTK protein.[6][10] | Favorable safety profile in early studies, with low rates of traditional BTK inhibitor-related toxicities.[10] |
CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma.
Experimental Protocols
The evaluation of BTK inhibitors involves a range of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.
In Vitro Kinase Assays
Objective: To determine the inhibitory activity of a compound against the BTK enzyme.
Methodology:
-
Recombinant human BTK enzyme is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The test compound (e.g., a BTK inhibitor) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be measured using various methods, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or by detecting the consumption of ATP using a luminescent assay.
-
The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based Proliferation Assays
Objective: To assess the effect of a BTK inhibitor on the proliferation of B-cell lymphoma cell lines that depend on BCR signaling.
Methodology:
-
B-cell lymphoma cell lines (e.g., TMD8, OCI-Ly10) are seeded in 96-well plates.
-
Cells are treated with serial dilutions of the BTK inhibitor or a vehicle control.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
Cell viability or proliferation is measured using a colorimetric assay (e.g., MTT or WST-1) or a luminescence-based assay that quantifies ATP content (e.g., CellTiter-Glo®).
-
The half-maximal effective concentration (EC50) is determined by fitting the dose-response data to a sigmoidal curve.
Western Blotting for Target Engagement
Objective: To confirm that the BTK inhibitor is engaging its target within the cell by assessing the phosphorylation status of BTK and its downstream substrates.
Methodology:
-
Cells are treated with the BTK inhibitor for a specific duration.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard method (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated BTK (p-BTK), total BTK, phosphorylated PLCγ2 (p-PLCγ2), and total PLCγ2.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p-BTK/total BTK ratio indicates target engagement.
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of BTK, which in turn phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[11] This triggers downstream signaling pathways, including NF-κB and MAPK/ERK, promoting B-cell survival, proliferation, and differentiation.[1][6]
Caption: BTK Signaling Pathway in B-Cells.
Experimental Workflow for BTK Inhibitor Evaluation
The diagram below outlines a typical workflow for the preclinical evaluation of a novel BTK inhibitor.
Caption: Preclinical Evaluation Workflow for BTK Inhibitors.
References
- 1. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective [mdpi.com]
- 2. drugs.com [drugs.com]
- 3. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BTK inhibitors and next-generation BTK-targeted therapeutics for B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for Btk-IN-25: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the disposal of the small molecule kinase inhibitor, Btk-IN-25. It is essential to consult the official Safety Data Sheet (SDS) provided by the manufacturer and to strictly adhere to all federal, state, and local regulations, as well as your institution's Environmental Health and Safety (EHS) protocols.
This guide is intended for researchers, scientists, and drug development professionals, offering essential safety and logistical information for the operational and disposal plans of this compound. As a potent laboratory chemical, understanding its characteristics is paramount for safe handling and disposal.
Key Characteristics and Hazards
This compound is identified as a novel, potent, and selective covalent inhibitor of Bruton's tyrosine kinase (BTK). While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, the properties of similar small molecule kinase inhibitors suggest that it should be handled as a hazardous chemical. Potential hazards include:
-
Toxicity: The toxicological properties have not been fully investigated. Assume the substance is toxic if ingested, inhaled, or in contact with skin.
-
Environmental Hazard: Many small molecule inhibitors are very toxic to aquatic life with long-lasting effects.[1] It should not be disposed of down the drain.
-
Chemical Reactivity: Assume incompatibility with strong oxidizing agents, strong acids, and strong bases.
Personal Protective Equipment (PPE)
When handling this compound waste, the following personal protective equipment is mandatory:
| PPE Component | Recommended Specification |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if creating aerosols or handling powders. |
Step-by-Step Disposal Procedures
The proper disposal of this compound waste is a critical aspect of laboratory safety and environmental responsibility. All waste must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: All non-sharp, solid materials contaminated with this compound, such as gloves, pipette tips, and absorbent paper, must be collected in a designated, clearly labeled hazardous waste container. The container should be made of a compatible material and have a secure, tight-fitting lid.
-
Liquid Waste: All liquid waste containing this compound, including stock solutions, experimental media, and rinsates, must be collected in a dedicated, leak-proof hazardous waste container. Do not mix with other waste streams unless approved by your institution's EHS department.
-
Sharps Waste: Any sharps, such as needles or broken glass, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
-
-
Container Labeling:
-
All hazardous waste containers must be properly labeled with a "Hazardous Waste" tag.
-
The label must clearly state the full chemical name, "this compound," and list all other chemical constituents and their approximate concentrations.
-
The date accumulation started and the responsible researcher's name must also be included.
-
-
Storage:
-
Store all this compound waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store incompatible waste streams separately to prevent accidental reactions.
-
-
Final Disposal:
-
Once a waste container is full or has reached its designated accumulation time limit, a request for pickup must be submitted to your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of any this compound waste in the regular trash, down the sink, or through any other unapproved method. All disposal must be handled by a licensed hazardous waste disposal company.[1]
-
Visual Guides
This compound Disposal Workflow
The following diagram outlines the necessary steps for the safe disposal of this compound waste.
Caption: A workflow for the proper disposal of this compound waste.
Logical Relationship of Disposal Components
This diagram illustrates the relationship between the different types of waste and their designated containers.
Caption: Segregation of this compound waste into appropriate containers.
References
Personal protective equipment for handling Btk-IN-25
Disclaimer: This guide is based on the assumption that Btk-IN-25 is a research-grade Bruton's tyrosine kinase (BTK) inhibitor, a potent small molecule compound. No specific Safety Data Sheet (SDS) for a compound with the exact name "this compound" was publicly available at the time of this writing. Therefore, this guidance is derived from general best practices for handling hazardous drugs and potent kinase inhibitors. Researchers must consult their institution's safety plan and, if available, the specific SDS provided by the manufacturer before handling this compound.
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural guidance for personal protective equipment, operational plans for handling, and disposal protocols.
Personal Protective Equipment (PPE)
Appropriate PPE is critical to minimize exposure to potent compounds like this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1][2] The following table summarizes the recommended PPE for handling this compound.
| Task | Required Personal Protective Equipment |
| Handling Stock Solutions & Weighing | Double Chemotherapy Gloves, Disposable Gown (impermeable), N95 Respirator, and Face Shield with Goggles.[1] |
| Cell Culture & In Vitro Assays | Double Chemotherapy Gloves, Disposable Gown (impermeable), and Face Shield or Goggles. |
| Animal Dosing (Injectable) | Double Chemotherapy Gloves, Disposable Gown (impermeable), and Face Shield with Goggles.[1] |
| Waste Disposal | Double Chemotherapy Gloves, Disposable Gown (impermeable), and Face Shield or Goggles. |
| Spill Cleanup | Two pairs of chemotherapy gloves, a disposable gown shown to resist permeability by hazardous drugs, a face shield, and an N95 respirator.[1] |
Note: All disposable PPE should not be reused. Reusable PPE must be decontaminated and cleaned after each use.[1]
Operational and Disposal Plans
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and lab coat) when unpacking.
-
Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area. Follow the manufacturer's specific storage temperature recommendations.
2. Handling and Preparation:
-
All handling of this compound powder or stock solutions should be performed within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to protect against inhalation of aerosols.[3]
-
Use dedicated equipment (e.g., spatulas, weighing boats, vortexers) for handling the compound.
-
When preparing solutions, add the solvent to the powder slowly to avoid aerosolization.
3. Spill Management:
-
In case of a spill, immediately alert others in the area.
-
Evacuate the immediate area if the spill is large or if there is a risk of significant aerosolization.
-
Don the appropriate spill cleanup PPE.
-
Contain the spill using absorbent pads.
-
Clean the area with an appropriate deactivating agent (if known) or a detergent solution, followed by a water rinse.
-
Collect all cleanup materials in a sealed, labeled hazardous waste container.
4. Disposal:
-
All waste contaminated with this compound, including unused compound, empty vials, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
Experimental Workflow and Signaling Pathway Visualization
To provide a comprehensive understanding of the context in which this compound is likely used, the following diagrams illustrate a general experimental workflow for handling a potent kinase inhibitor and the BTK signaling pathway it targets.
Caption: General laboratory workflow for handling a potent kinase inhibitor like this compound.
Caption: Simplified diagram of the BTK signaling pathway and the inhibitory action of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
